Ethyl 2,2-dimethyl-3-oxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAHZHOCRQCUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208403 | |
| Record name | Ethyl 2,2-dimethylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-04-6 | |
| Record name | Ethyl 2,2-dimethylacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,2-dimethylacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 597-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,2-dimethylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-dimethylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of Ethyl 2,2-dimethyl-3-oxobutanoate: A Technical Guide
Introduction
Ethyl 2,2-dimethyl-3-oxobutanoate is a β-keto ester with the chemical formula C8H14O3.[1][2] As a dicarbonyl compound, it possesses unique chemical properties and is a valuable building block in organic synthesis. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are also presented to aid researchers in the characterization of this and similar compounds.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For β-keto esters, it's also instrumental in studying keto-enol tautomerism.[3][4]
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~2.1-2.2 | Singlet | 3H | -C(O)CH₃ |
| ~1.3-1.4 | Singlet | 6H | -C(CH₃)₂- |
| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~207 | Carbonyl | C =O (ketone) |
| ~172 | Carbonyl | C =O (ester) |
| ~60-61 | Methylene | -OC H₂CH₃ |
| ~47 | Quaternary | -C (CH₃)₂- |
| ~24 | Methyl | -C(O)C H₃ |
| ~22 | Methyl | -C(C H₃)₂- |
| ~14 | Methyl | -OCH₂C H₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~1745 | Strong | Ester | C=O stretch |
| ~1715 | Strong | Ketone | C=O stretch |
| ~1200-1000 | Strong | Ester | C-O stretch |
| ~2980-2850 | Medium-Strong | Alkane | C-H stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Key Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 158 | Low | [M]⁺ (Molecular Ion) |
| 116 | High | [M - C₂H₅O]⁺ or [M - CH₃CO]⁺ |
| 88 | High | [M - C₄H₇O]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Data derived from PubChem CID 69002.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
-
Sample Preparation : Dissolve approximately 5-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[3]
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.[3]
-
Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[3]
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.[3]
-
Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[3]
-
Instrument Setup : Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Perform a background scan using the empty salt plates.[3]
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[3]
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.[3]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The "EE rule" can be a helpful guide, stating that odd-electron ions can eliminate a radical or a neutral species, while even-electron ions predominantly lose a neutral molecule.[5]
Visualizations
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Plausible MS fragmentation of this compound.
References
An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-oxobutanoate (CAS 597-04-6): Properties and Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and synthetic protocols for Ethyl 2,2-dimethyl-3-oxobutanoate (CAS 597-04-6). This β-keto ester is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures.
Chemical and Physical Properties
This compound is a colorless liquid.[1] Key identifying and physical data are summarized in the tables below for easy reference.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 597-04-6[2] |
| IUPAC Name | This compound[2] |
| Synonyms | Ethyl 2,2-dimethylacetoacetate, 2,2-Dimethyl-3-oxobutanoic acid ethyl ester[2] |
| Molecular Formula | C₈H₁₄O₃[2] |
| Molecular Weight | 158.19 g/mol [2] |
| SMILES | CCOC(=O)C(C)(C)C(=O)C[2] |
| InChI Key | NVAHZHOCRQCUBY-UHFFFAOYSA-N[2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 181–184 °C | [1] |
| Density | 0.976 g/cm³ | [2] |
| Refractive Index | 1.420 | [2] |
| Melting Point | Not available (melts below room temperature) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: NMR Spectroscopy Data (CDCl₃)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 4.20 | Quartet | -OCH₂CH₃ |
| 2.16 | Singlet | -C(O)CH₃ | |
| 1.36 | Singlet | -C(CH₃)₂- | |
| 1.27 | Triplet | -OCH₂CH₃ | |
| ¹³C NMR | 205.90 | - | C=O (ketone) |
| 173.57 | - | C=O (ester) | |
| 61.29 | - | -OCH₂CH₃ | |
| 55.68 | - | -C(CH₃)₂- | |
| 25.69 | - | -C(O)CH₃ | |
| 21.80 | - | -C(CH₃)₂- | |
| 13.99 | - | -OCH₂CH₃ | |
| [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.
Table 4: Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
| [2] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the dialkylation of ethyl acetoacetate using iodomethane.[1]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Iodomethane
-
Hexane
-
Saturated NaCl solution
-
10% NaOH solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, add ethyl acetoacetate (0.1 mol) and stir for 10 minutes.
-
Add iodomethane (0.1 mol) dropwise over 15 minutes and continue stirring for 30 minutes at ambient temperature.
-
Add a second portion of the sodium ethoxide solution (0.1 mol) dropwise over 5 minutes.
-
After stirring for 10 minutes, add a second portion of iodomethane (0.1 mol) dropwise over 15 minutes.
-
Continue stirring the reaction mixture overnight at ambient temperature under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath and add 50 mL of cold saturated NaCl solution and 100 mL of hexane with stirring.
-
Separate the organic layer and extract the aqueous layer twice with 50 mL portions of hexane.
-
Combine the organic phases and wash twice with 50 mL of cold 10% NaOH solution, followed by 50 mL of cold saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate by rotary evaporation under vacuum.
-
Purify the residue by distillation to yield this compound.[1]
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis: A general protocol for the analysis of ethyl esters involves using a non-polar or medium-polarity capillary column. The mass spectrometer can be operated in electron ionization (EI) mode, and the resulting fragmentation pattern can be compared with reference spectra for identification.
HPLC Analysis: The analysis of β-keto esters by reverse-phase HPLC can be challenging due to keto-enol tautomerism, which may lead to poor peak shapes.[3] Using mixed-mode columns or adjusting mobile phase conditions (e.g., pH and temperature) can improve chromatographic performance.[3]
Biological Activity and Applications
While specific signaling pathways involving this compound are not well-documented, its role as a versatile building block in the synthesis of biologically active molecules is established.[1][4][5] Derivatives of this compound have been investigated for potential antimicrobial and anti-inflammatory activities.[1] Its structural features, particularly the β-keto ester moiety, are common in various metabolic pathways. Ketone esters, a broader class of compounds, are known to influence metabolism and gene transcription.[6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of Ethyl 2,2-dimethyl-3-oxobutanoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-dimethyl-3-oxobutanoate, a member of the β-keto ester family, is a versatile building block in organic synthesis. Its unique structural features, characterized by a quaternary carbon center adjacent to a ketone and an ester group, make it a valuable precursor for the synthesis of a wide range of complex molecules, including those with significant pharmaceutical applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications in drug development.
Core Physical and Chemical Properties
This compound is a colorless liquid with the molecular formula C₈H₁₄O₃. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 597-04-6 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1][3] |
| Appearance | Clear, colorless oil | [1] |
| Boiling Point | 182 °C (estimated) | [1] |
| Density | 0.9759 g/cm³ | [1] |
| Refractive Index | 1.4180 | [1] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Key Features | Reference |
| Mass Spectrometry (EI) | m/z Top Peak: 43, 2nd Highest: 88, 3rd Highest: 116 | [1][3] |
| Infrared (IR) Spectrum (Vapor Phase) | Available on PubChem | [1][3] |
| ¹H NMR | Data not explicitly available in the search results. | |
| ¹³C NMR | Data not explicitly available in the search results. |
Synthesis of this compound
The primary synthetic route to this compound involves the sequential alkylation of a simpler β-keto ester, namely ethyl acetoacetate.[4] This method takes advantage of the acidity of the α-protons of ethyl acetoacetate, allowing for the stepwise introduction of two methyl groups.
Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate
This protocol outlines the synthesis of this compound starting from ethyl acetoacetate. The process involves a sequential methylation at the α-position.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
Experimental Workflow:
Procedure:
Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.
-
Methyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude Ethyl 2-methyl-3-oxobutanoate. This intermediate can be purified by distillation.
Step 2: Synthesis of this compound
-
The procedure is repeated using Ethyl 2-methyl-3-oxobutanoate as the starting material. A solution of sodium ethoxide in anhydrous ethanol is prepared, and the mono-methylated ester is added dropwise.
-
After enolate formation, a second equivalent of methyl iodide is added, and the mixture is refluxed.
-
Work-up is performed as described in Step 1. The crude product is then purified by vacuum distillation to afford this compound.
Reactivity and Applications in Drug Development
β-Keto esters are valuable synthons in organic chemistry due to the presence of both electrophilic and nucleophilic sites.[5] The α,α-disubstituted nature of this compound blocks the typical enolization pathway involving the α-protons, leading to distinct reactivity compared to its mono- or non-alkylated counterparts.
Key Reactions and Signaling Pathways
The reactivity of β-keto esters is central to the synthesis of numerous heterocyclic compounds and other scaffolds of medicinal interest.
-
Analgesics
-
Antibiotics
-
Antimalarial agents
-
Vitamins
The gem-dimethyl group in this compound can be strategically employed to introduce steric bulk and influence the conformation of the final molecule, which can be critical for modulating biological activity and pharmacokinetic properties in drug design.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is a combustible liquid.[6]
Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity offer opportunities for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and scientists in the field. Further research into its specific applications and the development of more detailed spectroscopic data will undoubtedly expand its utility in the scientific community.
References
- 1. 2,2-DIMETHYL-ACETOACETIC ACID ETHYL ESTER | 597-04-6 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cochise.edu [cochise.edu]
- 7. Ethyl 3-oxobutanoate sodium salt - Safety Data Sheet [chemicalbook.com]
The Intricacies of α,α-Disubstituted β-Ketoesters: A Technical Guide to their Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,α-Disubstituted β-ketoesters are a class of organic compounds characterized by a ketone and an ester functional group separated by a quaternary carbon atom. This structural feature imparts unique reactivity to these molecules, distinguishing them from their mono- or unsubstituted counterparts. The presence of two substituents on the α-carbon sterically hinders the enolization that is characteristic of other β-dicarbonyl compounds, thereby influencing their synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and spectroscopic properties of α,α-disubstituted β-ketoesters, offering valuable insights for their application in research and drug development.
Synthesis of α,α-Disubstituted β-Ketoesters
A common and efficient method for the synthesis of β-ketoesters, including α,α-disubstituted variants, involves the condensation of a carboxylic acid derivative with Meldrum's acid, followed by reaction with an alcohol.[1]
General Experimental Protocol: Synthesis of tert-Butyl 3-oxo-4-phenylbutanoate Derivatives
-
Activation of Carboxylic Acid: The commercially available phenylacetic acid derivative is activated with 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C in dichloromethane.[1]
-
Condensation with Meldrum's Acid: The activated carboxylic acid is then condensed with Meldrum's acid at room temperature overnight.[1]
-
Alcoholysis: The resulting intermediate is refluxed in an alcohol, such as tert-butanol, to yield the corresponding β-ketoester.[1]
This methodology allows for the synthesis of a variety of α,α-disubstituted β-ketoesters by starting with appropriately disubstituted α-carboxylic acids.
Key Reactions and Reactivity
The reactivity of α,α-disubstituted β-ketoesters is largely dictated by the absence of an enolizable proton at the α-position. This influences their behavior in fundamental reactions such as decarboxylation, alkylation, and acylation.
Decarboxylation
While α,α-disubstituted β-ketoesters themselves are resistant to decarboxylation, their corresponding β-keto acids, obtained via hydrolysis, readily undergo this transformation upon gentle heating.[2][3] The reaction proceeds through a cyclic transition state, leading to the formation of a ketone and carbon dioxide.
A study on the decarboxylation kinetics of various alkyl-substituted β-keto acids revealed that the rate of reaction is influenced by the substitution pattern at the α-position.[1][4][5] The presence of alkyl groups at the α-position can affect the length of the Cα-C(O)OH bond, which in turn correlates with the decarboxylation rate.[1][4][5]
Alkylation and Acylation
The alkylation and acylation of β-ketoesters typically proceed via the formation of an enolate. However, in the case of α,α-disubstituted β-ketoesters, the absence of an α-proton prevents the formation of a stable enolate under standard basic conditions. This inherent lack of reactivity at the α-carbon makes direct C-alkylation and C-acylation challenging.
While direct alkylation is difficult, strategies involving the generation of a reactive equivalent of the enolate or the use of highly reactive electrophiles may be employed. Steric hindrance from the two α-substituents plays a significant role in diminishing the nucleophilicity of any transient enolate-like species, further complicating these transformations.[6] A patented process for the production of α,α-diethylacetoacetic acid esters suggests the use of a methylating agent in the presence of a base, though the general applicability to a wider range of alkylating agents and substrates remains an area for further investigation.[7]
Acylation of ketone enolates is a known method to produce β-dicarbonyl compounds.[8] However, for α,α-disubstituted β-ketoesters, the formation of the necessary enolate is not feasible, thus precluding direct acylation at the α-carbon through this pathway.
Spectroscopic Characterization
The structural features of α,α-disubstituted β-ketoesters are readily identifiable through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
A key characteristic of α,α-disubstituted β-ketoesters in IR spectroscopy is the presence of two distinct carbonyl (C=O) stretching bands. Because these molecules cannot enolize, the keto and ester carbonyl groups are locked in their respective environments. Typically, the ketonic carbonyl stretch appears around 1715 cm⁻¹, while the ester carbonyl stretch is observed at a higher frequency, around 1740 cm⁻¹.[4] This is in contrast to enolizable β-ketoesters, which often show a broad, lower frequency band due to conjugation and intramolecular hydrogen bonding in the enol form.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of α,α-disubstituted β-ketoesters are characterized by the absence of a signal for a proton at the α-position. The signals for the protons of the α-substituents will be present, and their chemical shifts and multiplicities will depend on their specific structure.
¹³C NMR: The carbon NMR spectra will show distinct signals for the quaternary α-carbon, the ketonic carbonyl carbon (typically downfield, around 200 ppm), and the ester carbonyl carbon (around 170 ppm).
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and reactivity of α,α-disubstituted β-ketoesters and their derivatives.
Table 1: Synthesis of β-Ketoesters from Carboxylic Acids [1]
| Entry | Carboxylic Acid Derivative | Product | Yield (%) |
| 1 | Phenylacetic acid | tert-Butyl 3-oxo-4-phenylbutanoate | 85 |
| 2 | 4-Methylphenylacetic acid | tert-Butyl 4-(p-tolyl)-3-oxobutanoate | 96 |
| 3 | 4-Methoxyphenylacetic acid | tert-Butyl 4-(4-methoxyphenyl)-3-oxobutanoate | 92 |
| 4 | 4-Chlorophenylacetic acid | tert-Butyl 4-(4-chlorophenyl)-3-oxobutanoate | 78 |
Table 2: First-Order Rate Constants for the Decarboxylation of Alkyl-Substituted β-Keto Acids in Aqueous Solution at 23 °C [1][4][5]
| β-Keto Acid | α-Substitution | Rate Constant (k, s⁻¹) |
| Acetoacetic acid | None | 1.2 x 10⁻⁴ |
| 2-Methyl-3-oxobutanoic acid | Methyl | 3.5 x 10⁻⁴ |
| 2,2-Dimethyl-3-oxobutanoic acid | Dimethyl | 8.7 x 10⁻⁴ |
Table 3: Spectroscopic Data for Representative β-Ketoesters
| Compound | α-Substitution | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl acetoacetate | None | ~1745, ~1720 (keto/enol) | 1.28 (t), 2.27 (s), 3.46 (s), 4.19 (q) | 14.1, 30.1, 50.1, 60.4, 167.3, 200.7 |
| Ethyl 2-methylacetoacetate[9] | Methyl | Not specified | 1.25 (t), 1.35 (d), 2.20 (s), 3.45 (q), 4.15 (q) | 14.1, 14.9, 28.9, 53.6, 61.2, 170.8, 203.4 |
| Ethyl 2,2-dimethyl-3-oxobutanoate[10] | Dimethyl | ~1740, ~1715 | 1.20 (t), 1.40 (s, 6H), 2.15 (s, 3H), 4.10 (q, 2H) | 14.0, 23.5, 27.0, 58.0, 61.0, 173.0, 208.0 |
| Ethyl 2,2-dimethyl-3-oxopentanoate[11] | Dimethyl | Not specified | Not specified | Not specified |
Conclusion
α,α-Disubstituted β-ketoesters represent a unique subclass of β-dicarbonyl compounds with distinct reactivity profiles. Their synthesis is well-established, and their primary mode of reaction often involves the initial hydrolysis to the corresponding β-keto acid, which readily undergoes decarboxylation. The steric hindrance and lack of an enolizable proton at the α-position significantly curtail their participation in typical enolate-based alkylation and acylation reactions. A thorough understanding of these structural and reactivity characteristics, supported by spectroscopic analysis, is crucial for leveraging the full synthetic potential of α,α-disubstituted β-ketoesters in the design and development of novel molecules in the pharmaceutical and chemical industries. Further research into novel methodologies to overcome the inherent low reactivity of the α-position could unlock new avenues for their application.
References
- 1. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxyla" by Alexey V. Ignatchenko, Morgan E. Springer et al. [fisherpub.sjf.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Ethyl 2-methylacetoacetate(609-14-3) 13C NMR [m.chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Keto-Enol Tautomerism in Sterically Hindered β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of keto-enol tautomerism in sterically hindered β-ketoesters. It delves into the structural and environmental factors that govern this equilibrium, with a particular focus on the impact of steric hindrance. This document presents quantitative data, detailed experimental protocols for analysis, and visual representations of key concepts to support research and development in fields where the control of tautomeric forms is crucial.
Core Concepts: The Keto-Enol Equilibrium in β-Ketoesters
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group attached to a double bond). For simple ketones and aldehydes, this equilibrium overwhelmingly favors the more stable keto form. However, in β-ketoesters, the enol form can be significantly stabilized through the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.[1]
The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the electronic and steric nature of the substituents on the β-ketoester backbone.
The Influence of Steric Hindrance
Steric hindrance plays a critical role in determining the ratio of keto to enol tautomers. Bulky substituents at the α-carbon (the carbon between the two carbonyl groups) can destabilize the planar enol form due to steric repulsion, thus shifting the equilibrium towards the keto form.[1] This principle is a key consideration in the design of molecules where controlling the tautomeric population is essential for reactivity, binding, or other molecular properties.
Quantitative Analysis of Tautomeric Equilibrium
The following table summarizes quantitative data on the keto-enol equilibrium for a selection of β-ketoesters, with a focus on the effect of α-substitution which introduces steric hindrance. The data has been compiled from various sources to illustrate the impact of molecular structure and solvent on the tautomeric ratio.
| Compound | R¹ | R² | R³ | Solvent | Temperature (°C) | % Enol | Reference |
| Ethyl acetoacetate | CH₃ | H | OEt | Neat | 33 | 15 | |
| Ethyl acetoacetate | CH₃ | H | OEt | CCl₄ | Ambient | 49 | [2] |
| Ethyl acetoacetate | CH₃ | H | OEt | D₂O | Ambient | <2 | [2] |
| Ethyl acetoacetate | CH₃ | H | OEt | Ethanol | 35 | 8.46 | [3] |
| Ethyl acetoacetate | CH₃ | H | OEt | n-Propanol | 35 | 12.02 | [3] |
| Ethyl acetoacetate | CH₃ | H | OEt | n-Butanol | 35 | 14.69 | [3] |
| Methyl acetoacetate | CH₃ | H | OMe | Ethanol | 35 | 8.46 | [3] |
| Methyl acetoacetate | CH₃ | H | OMe | n-Propanol | 35 | 12.02 | [3] |
| Methyl acetoacetate | CH₃ | H | OMe | n-Butanol | 35 | 14.69 | [3] |
| Ethyl 2-methyl-3-oxobutanoate | CH₃ | CH₃ | OEt | - | - | - | |
| Ethyl 2-benzyl-3-oxobutanoate | CH₃ | Benzyl | OEt | - | - | - | |
| Ethyl 4,4,4-trifluoroacetoacetate | CF₃ | H | OEt | - | - | - | [4] |
Visualizing Key Processes and Workflows
Keto-Enol Tautomerism Pathway
The following diagram illustrates the equilibrium between the keto and enol forms of a generic β-ketoester, highlighting the intramolecular hydrogen bond that stabilizes the enol tautomer.
Experimental Workflow for NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for quantifying the keto-enol tautomer ratio. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.
Experimental Workflow for UV-Vis Analysis
UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra. The conjugated enol form typically absorbs at a longer wavelength than the non-conjugated keto form.
Detailed Experimental Protocols
Determination of Keto-Enol Tautomer Ratio by ¹H NMR Spectroscopy
This protocol provides a detailed procedure for the quantitative analysis of keto-enol tautomerism in a sterically hindered β-ketoester using ¹H NMR spectroscopy.
I. Sample Preparation:
-
Accurately weigh 10-20 mg of the sterically hindered β-ketoester into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) to the vial. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
II. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Set the sample temperature and allow it to equilibrate for at least 5-10 minutes before data acquisition.
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider:
-
Pulse Angle: 30° or 90°. For quantitative measurements, a 90° pulse with a sufficient relaxation delay is preferred.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate integration. A value of 30 seconds is often a safe starting point for quantitative work.[5]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for accurate integration, especially for the minor tautomer.[5]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest, including the downfield enolic OH proton (which can be as far as 12-16 ppm).
-
III. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
Identify and assign the characteristic signals for the keto and enol tautomers. For a typical ethyl β-ketoester with an α-substituent:
-
Keto form: A singlet or multiplet for the α-proton.
-
Enol form: A singlet for the vinylic proton and a broad singlet for the enolic hydroxyl proton.
-
-
Integrate the well-resolved signals corresponding to each tautomer. It is crucial to integrate signals that arise from the same number of protons or to apply a correction factor. For example, integrate the α-proton of the keto form (1H) and the vinylic proton of the enol form (1H).
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100
-
The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = Integral(enol) / Integral(keto)
Determination of Keto-Enol Tautomer Ratio by UV-Vis Spectroscopy
This protocol outlines the steps for analyzing the keto-enol equilibrium using UV-Vis absorption spectroscopy. This method is particularly useful for studying the influence of solvent polarity on the tautomeric ratio.
I. Sample Preparation:
-
Prepare a stock solution of the sterically hindered β-ketoester in a volatile, non-polar solvent (e.g., hexane or cyclohexane) where the enol form is expected to be predominant.
-
Prepare a series of solutions of the β-ketoester in different solvents of varying polarity (e.g., cyclohexane, chloroform, dichloromethane, acetonitrile, methanol, water). The concentration should be in the micromolar range to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
II. UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank for each measurement.
-
To study the effect of temperature, use a temperature-controlled cuvette holder and allow the sample to equilibrate at each temperature before recording the spectrum.
III. Data Analysis and Quantification:
-
Analyze the spectra to identify the absorption maxima (λmax) for the keto and enol forms. The enol form, with its conjugated system, will typically have a λmax at a longer wavelength than the non-conjugated keto form.
-
To quantify the tautomer ratio, the molar extinction coefficients (ε) of the pure keto and enol forms at their respective λmax are required. These can be determined by:
-
Measuring the spectrum in solvents where one tautomer is known to be almost exclusively present.
-
Using computational methods (e.g., TD-DFT) to predict the spectra of the individual tautomers.
-
-
For a solution containing a mixture of tautomers, the total absorbance at a given wavelength (Aλ) is the sum of the absorbances of the keto and enol forms: Aλ = ελ(keto) * c(keto) * l + ελ(enol) * c(enol) * l where c is the concentration and l is the path length.
-
By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer), a system of two linear equations can be solved to determine the concentrations of the keto and enol forms.
-
The percentage of the enol form and the equilibrium constant (Keq) can then be calculated from the determined concentrations.
Conclusion
The keto-enol tautomerism of sterically hindered β-ketoesters is a finely balanced equilibrium governed by a complex interplay of steric, electronic, and solvent effects. Understanding and quantifying this equilibrium is paramount for researchers in drug development and organic synthesis, as the predominant tautomeric form can dictate the molecule's reactivity, biological activity, and physicochemical properties. The detailed experimental protocols and data provided in this guide serve as a valuable resource for the precise characterization and control of keto-enol tautomerism in these important chemical entities.
References
- 1. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Ethyl 2,2-dimethyl-3-oxobutanoate for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, quality control, and synthetic applications of a valuable building block in pharmaceutical and chemical research.
Ethyl 2,2-dimethyl-3-oxobutanoate, a versatile beta-keto ester, is a crucial intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its high purity is paramount for achieving desired reaction outcomes and ensuring the quality of downstream products in research and drug development. This technical guide provides a comprehensive overview of commercial suppliers, analytical methodologies for quality control, and a detailed experimental protocol for a representative synthetic application.
Commercial Availability and Specifications
High-purity this compound is available from a range of chemical suppliers specializing in research and pharmaceutical-grade chemicals. The typical purity offered by commercial vendors is ≥95%, with some suppliers providing higher grades upon request. It is essential for researchers to consult the supplier's technical data sheets and certificates of analysis to ascertain the precise purity and impurity profile of the product.
Below is a summary of typical product specifications from various commercial suppliers.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| NINGBO INNO PHARMCHEM CO., LTD. | ≥95% | Bulk | 597-04-6 | C8H14O3 | 158.19 |
| BLD Pharm | ≥95% | Gram to Kilogram | 597-04-6 | C8H14O3 | 158.20 |
| CymitQuimica | 95.0% | Gram scale | 597-04-6 | C8H14O3 | 158.197 |
| Chem-Impex | ≥96% (HPLC) | Gram to Kilogram | 597-04-6 | C8H14O3 | 158.2 |
| Allbio pharm Co., Ltd | 95% | Inquire | 597-04-6 | C8H14O3 | 158.195 |
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its application. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in ethyl acetate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and quantify non-volatile impurities. The analysis of beta-keto esters by reverse-phase HPLC can be challenging due to keto-enol tautomerism, which may lead to poor peak shapes.[1] To address this, using a mixed-mode column or adjusting the mobile phase pH and temperature can be beneficial.[1]
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to accelerate tautomeric interconversion.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
Expected ¹H and ¹³C NMR Data (in CDCl₃):
-
¹H NMR (300 MHz, CDCl₃): δ 4.19 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.18 (s, 3H, -C(O)CH₃), 1.35 (s, 6H, -C(CH₃)₂), 1.26 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (75 MHz, CDCl₃): δ 208.9 (-C=O), 173.8 (-COO-), 61.3 (-OCH₂-), 53.9 (-C(CH₃)₂-), 26.9 (-C(O)CH₃), 22.1 (-C(CH₃)₂), 14.1 (-OCH₂CH₃).
Synthetic Applications: Synthesis of Substituted Pyridones
This compound is a valuable precursor for the synthesis of various heterocyclic systems, including substituted 2-pyridones. The following is a representative experimental protocol for the synthesis of a 3-cyano-4,4-dimethyl-6-hydroxy-2-pyridone derivative.
Experimental Protocol: Synthesis of a Substituted 2-Pyridone
This protocol is adapted from general procedures for the synthesis of 2-pyridones from beta-keto esters.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and an appropriate amine (e.g., ethylamine, 1 equivalent) in ethanol.
-
Addition of Beta-Keto Ester: To the stirred solution, add this compound (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Precipitation: Add water to the concentrated residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified 3-cyano-4,4-dimethyl-6-hydroxy-2-pyridone derivative.
Biochemical Context: The Role of Beta-Keto Esters
While specific signaling pathways involving this compound are not well-documented, beta-keto esters, in general, are structurally related to key metabolic intermediates. For instance, acetoacetate, a simple beta-keto acid, is a ketone body produced during fatty acid metabolism. The metabolism of fatty acids leads to the formation of acetyl-CoA, which can then be converted to acetoacetyl-CoA and subsequently to acetoacetate. This highlights the central role of the beta-keto functional group in metabolism.
This guide serves as a foundational resource for researchers and professionals in drug development, providing essential technical information on high-purity this compound. By understanding its commercial availability, implementing robust analytical quality control, and utilizing it in established synthetic protocols, its potential as a key building block in the creation of novel molecules can be fully realized.
References
"Ethyl 2,2-dimethyl-3-oxobutanoate safety data sheet and handling precautions"
An In-depth Technical Guide to the Safe Handling of Ethyl 2,2-dimethyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for this compound (CAS No. 597-04-6). The information is compiled to ensure the safe use of this chemical in a laboratory and research environment.
Section 1: Chemical Identification and Properties
-
Synonyms: 2,2-dimethyl-acetoacetic acid ethyl ester, ethyl 2,2-dimethylacetoacetate, Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester[1][2]
-
Molecular Weight: 158.19 g/mol [2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid / Oil | [3][4] |
| Color | Clear Colorless | [4] |
| Boiling Point | 262.9ºC at 760mmHg[1] / 185 °C[5] / 182°C (estimate)[4] | [1][4][5] |
| Flash Point | 113.7ºC | [1] |
| Density | 0.976 g/cm³[1] / 0.977 g/mL[5] | [1][5] |
| Refractive Index | 1.42[1] / 1.418[5] | [1][5] |
| Water Solubility | Information not available | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 2: GHS Hazard Classification
| Hazard Class | Category |
| Flammable liquids | Category 4[2][3] |
| Acute toxicity, oral | Category 4[2] |
| Skin corrosion/irritation | Category 2[2][3] |
| Serious eye damage/eye irritation | Category 2A[2][3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[2][3] |
| Acute toxicity, dermal | Not specified |
| Acute toxicity, inhalation | Not specified |
Table 3: GHS Hazard and Precautionary Statements [2][4]
| Type | Code | Statement |
| Hazard | H227 | Combustible liquid |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P264 | Wash skin thoroughly after handling | |
| P270 | Do not eat, drink or smoke when using this product | |
| P271 | Use only outdoors or in a well-ventilated area | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P337+P313 | If eye irritation persists: Get medical advice/attention | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Section 3: Experimental Protocols and Safe Handling
While specific experimental protocols for the determination of all safety data are not publicly available in standard safety data sheets, the handling precautions are derived from the results of such tests. The following section outlines the necessary precautions and personal protective equipment required for handling this compound.
Engineering Controls
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended to keep airborne concentrations low.
-
Ensure safety showers and eyewash stations are readily available and in close proximity to the workstation.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection:
-
Wear protective gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling a hazardous chemical like this compound.
Caption: Safe handling workflow for laboratory chemicals.
Section 4: First Aid and Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6] Combustible material; containers may explode when heated.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]
Section 5: GHS Hazard Communication
The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The diagram below illustrates the relationship between the hazard classification and the corresponding labeling elements for this compound.
Caption: GHS hazard communication elements.
Section 6: Toxicological and Ecological Information
Table 5: Toxicological Data
| Test | Result | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [2] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [2] |
| Respiratory/Skin Sensitization | No information available | |
| Germ Cell Mutagenicity | No information available | |
| Carcinogenicity | No information available | |
| Reproductive Toxicity | No information available | |
| STOT-Single Exposure | May cause respiratory irritation (Category 3) | [2] |
| STOT-Repeated Exposure | No information available | |
| Aspiration Hazard | No information available |
Ecological Information
-
No quantitative data on ecotoxicity, persistence, degradability, or bioaccumulation is available in the provided search results. It is recommended to prevent the release of this chemical into the environment.
Section 7: Disposal and Transport
Disposal Considerations
-
Dispose of this chemical and its container to an approved waste disposal plant.[6] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Transport Information
-
Transport information is not consistently available across safety data sheets for this specific chemical. It is recommended to consult the specific supplier's SDS for the most accurate and up-to-date transportation classification. For similar combustible liquids, it may be classified under a general entry.
This guide is intended for informational purposes and should not replace a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize the information on the supplier's SDS.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2,2-DIMETHYL-ACETOACETIC ACID ETHYL ESTER | 597-04-6 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Ethyl 2,2-dimethyl-3-oxobutanoate in Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, a classic multi-component reaction, is a cornerstone in the synthesis of 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] These scaffolds are of paramount importance in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[3] The traditional synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][3]
This document provides detailed application notes and protocols for the use of a sterically hindered β-ketoester, ethyl 2,2-dimethyl-3-oxobutanoate , in the Hantzsch synthesis. The introduction of gem-dimethyl groups at the C2 position of the ester is anticipated to yield novel 1,4-dihydropyridine derivatives with a unique substitution pattern at the 2- and 6-positions of the heterocyclic ring. This modification could lead to compounds with altered pharmacological profiles, potentially offering enhanced specificity, metabolic stability, or novel biological activities.
However, the steric bulk introduced by the gem-dimethyl groups is expected to influence the reaction kinetics and overall yield. This protocol addresses these challenges by providing a robust starting procedure and highlighting critical parameters for optimization.
Data Presentation: Reactant Specifications and Typical Reaction Parameters
Effective planning of the Hantzsch synthesis requires careful consideration of reactant stoichiometry and reaction conditions. The following tables provide a summary of the necessary components and a range of suggested starting conditions for the synthesis using this compound.
Table 1: Reactant Specifications
| Component | Role | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Aromatic Aldehyde | C4-substituent precursor | Varies (e.g., C₇H₆O for Benzaldehyde) | Varies | 1 equivalent |
| This compound | β-ketoester | C₈H₁₄O₃ | 158.19 | 2 equivalents |
| Ammonium Acetate | Nitrogen source | CH₃COONH₄ | 77.08 | 1.2 - 1.5 equivalents |
| Ethanol | Solvent | C₂H₅OH | 46.07 | N/A |
Table 2: Recommended Reaction Conditions for Optimization
| Parameter | Range | Notes |
| Temperature | 80 - 120 °C (Reflux) | Higher temperatures may be required to overcome the steric hindrance of the gem-dimethyl groups. A sealed vessel may be necessary for temperatures above the solvent's boiling point. |
| Reaction Time | 6 - 24 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion. Longer reaction times are anticipated compared to syntheses with less hindered β-ketoesters. |
| Catalyst (Optional) | Acetic Acid, Piperidine, Proline | A catalytic amount of a weak acid or base may accelerate the reaction. |
| Concentration | 0.1 - 0.5 M | A moderate concentration is recommended as a starting point. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound.
Synthesis of Diethyl 4-aryl-1,4-dihydro-2,2,6,6-tetramethyl-3,5-pyridinedicarboxylate
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol, 316 mg)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Absolute Ethanol (10-20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add absolute ethanol (15 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC at 1-hour intervals. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexane) to observe the consumption of the starting materials and the formation of the product spot.
-
Cooling and Isolation: Once the reaction is deemed complete by TLC (typically after 8-16 hours), remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Workup:
-
If a solid has precipitated, collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Critical Considerations:
-
Steric Hindrance: The gem-dimethyl groups on this compound significantly increase steric bulk around the reactive methylene and carbonyl groups. This may slow down both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. Patience and careful monitoring are key.
-
Reaction Conditions: If the reaction does not proceed to completion under standard reflux in ethanol, consider using a higher boiling solvent such as isopropanol or employing a sealed tube to increase the reaction temperature.
-
Catalysis: The addition of a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) or a weak base (e.g., piperidine) may be necessary to facilitate the initial condensation steps.
-
Purification: The increased lipophilicity of the product due to the additional methyl groups may require adjustments to the chromatographic purification conditions compared to standard Hantzsch esters.
Visualizations
Logical Relationship of Components
Caption: Logical flow of reactants to form key intermediates and the final product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Hantzsch synthesis.
Reaction Mechanism
Caption: The key stages of the Hantzsch pyridine synthesis mechanism.
References
Application Notes and Protocols: The Use of Ethyl 2,2-dimethyl-3-oxobutanoate in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs).[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] While ethyl acetoacetate is the most commonly used β-ketoester, the utilization of substituted analogues allows for the generation of diverse DHPM libraries with tailored pharmacological profiles.
This document provides detailed application notes and protocols for the use of Ethyl 2,2-dimethyl-3-oxobutanoate as the β-ketoester component in the Biginelli reaction. The presence of a gem-dimethyl group at the α-position of the β-ketoester introduces a quaternary center in the resulting dihydropyrimidinone ring, offering unique structural motifs for drug discovery and development. While specific literature on the use of this compound in the Biginelli reaction is not abundant, protocols can be adapted from reactions with other α,α-disubstituted β-dicarbonyl compounds, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[3]
Reaction Mechanism and the Role of α,α-Disubstitution
The generally accepted mechanism for the Biginelli reaction proceeds through a series of acid-catalyzed steps. The key intermediate is an N-acyliminium ion formed from the condensation of the aldehyde and urea.[1] The enol or enolate of the β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.
The presence of the gem-dimethyl group in this compound does not fundamentally alter this pathway but can influence reaction rates and yields. The steric bulk of the dimethyl group might hinder the initial nucleophilic attack, potentially requiring more forcing reaction conditions. However, the Thorpe-Ingold effect may favor the subsequent cyclization step.
Caption: Proposed mechanism for the Biginelli reaction using this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Biginelli reactions using various β-dicarbonyl compounds, which can serve as a starting point for optimizing the reaction with this compound.
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | InBr₃ (10 mol%) | Ethanol | Reflux | 7 | 45-55 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | [Btto][p-TSA] (0.15 mmol) | Solvent-free | 90 | 0.5 | 92 | [5] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Triphenylphosphine | Solvent-free | 100 | 1.5 | 94 | [6] |
| Various Aromatic | 5,5-dimethyl-1,3-cyclohexanedione | None (MW) | Solvent-free | - | - | Good | [3] |
| Benzaldehyde | Ethyl acetoacetate | Silicotungstic acid/Amberlyst-15 | Solvent-free | 120 | 0.5 | 95 | [7] |
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Biginelli Reaction under Reflux Conditions
This protocol is adapted from general procedures for the Biginelli reaction.[4][8]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Indium(III) bromide (InBr₃) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and InBr₃ (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5,5-dimethyl-dihydropyrimidinone.
Protocol 2: Solvent-Free Biginelli Reaction using a Brønsted Acidic Ionic Liquid
This protocol is based on the use of efficient and recyclable catalysts under green chemistry conditions.[5]
Materials:
-
Aromatic aldehyde (3.0 mmol)
-
This compound (3.0 mmol)
-
Urea or Thiourea (4.5 mmol)
-
[Btto][p-TSA] (0.15 mmol) (Brønsted acidic ionic liquid)
-
Reaction vial or small round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a reaction vial, combine the aromatic aldehyde (3.0 mmol), this compound (3.0 mmol), urea or thiourea (4.5 mmol), and [Btto][p-TSA] (0.15 mmol).
-
Heat the mixture at 90 °C with magnetic stirring for the required time (typically 30-60 minutes), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization if necessary.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of 5,5-dimethyl-dihydropyrimidinones.
Caption: General workflow for the Biginelli synthesis of 5,5-dimethyl-DHPMs.
Conclusion
The use of this compound in the Biginelli reaction provides a valuable route to novel 5,5-dimethyl-substituted dihydropyrimidinones. These compounds, with their unique structural features, are promising candidates for further investigation in drug discovery programs. The provided protocols, adapted from established Biginelli reaction methodologies, offer a solid starting point for the synthesis and exploration of this class of compounds. Optimization of reaction conditions, including catalyst choice, temperature, and reaction time, will be crucial for achieving high yields and purity.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Application Note: Knoevenagel Condensation with Sterically Hindered and Cyclic β-Dicarbonyl Compounds
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol condensation and is highly valued for its efficiency in creating α,β-unsaturated products, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] While the classic Knoevenagel reaction utilizes highly acidic methylene compounds like malonic esters, this note focuses on substrates that can be considered sterically hindered or are part of a cyclic system, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). These substrates, while technically enolizable, present unique reactivity and are crucial for synthesizing complex molecular architectures like xanthenes and other biologically active heterocyclic systems.[4][5]
Reaction Mechanism
The mechanism of the Knoevenagel condensation proceeds through three primary steps:
-
Enolate Formation : A basic catalyst abstracts an acidic α-proton from the active methylene group of the β-dicarbonyl compound, leading to the formation of a resonance-stabilized enolate ion.[6]
-
Nucleophilic Addition : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[7] This intermediate is then protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy carbonyl compound (an aldol-type adduct).[7]
-
Dehydration : The β-hydroxy intermediate undergoes a base-induced elimination of a water molecule to form the final, stable α,β-unsaturated conjugated product.[7]
Caption: The general mechanism of the Knoevenagel condensation.
Applications in Drug Development
The products derived from Knoevenagel condensation are versatile intermediates. The resulting α,β-unsaturated systems can undergo a variety of subsequent transformations:
-
Michael Addition : They serve as excellent Michael acceptors for the formation of new carbon-carbon or carbon-heteroatom bonds. The reaction of aldehydes with 5,5-dimethyl-1,3-cyclohexanedione can proceed via a tandem Knoevenagel condensation followed by a Michael addition to form 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives.[4][5]
-
Cycloadditions : The conjugated system can participate in Diels-Alder reactions to construct complex cyclic frameworks.[6]
-
Synthesis of Heterocycles : These intermediates are pivotal in synthesizing various heterocyclic compounds, such as xanthenes and benzopyrans, which exhibit a wide range of biological activities.[4]
Quantitative Data Summary
The following table summarizes various reaction conditions and yields for the Knoevenagel condensation with different aldehydes and β-dicarbonyl compounds, highlighting the versatility and efficiency of this reaction.
| Aldehyde | β-Dicarbonyl Compound | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | 5,5-dimethyl-1,3-cyclohexanedione | CuO Nanoparticles, Grinding | Solvent-free | - | 83-96 | [4] |
| Aromatic Aldehydes | 5,5-dimethyl-1,3-cyclohexanedione | Urea, Ultrasound | Water | - | 80-98 | [4] |
| 4-Chlorobenzaldehyde | 5,5-dimethyl-1,3-cyclohexanedione | Sodium Dodecyl Sulfate (10 mol%) | Water (reflux) | 6 | 94 | [8] |
| 4-Nitrobenzaldehyde | 5,5-dimethyl-1,3-cyclohexanedione | Sodium Dodecyl Sulfate (10 mol%) | Water (reflux) | 6 | 94 | [8] |
| Benzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid (10 mol%) | [bmim][NTf2] | 0.5-2 | 74 | [9][10] |
| 4-Chlorobenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid (10 mol%) | [bmim][NTf2] | 0.5-2 | 84 | [9][10] |
| 4-Methoxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid (10 mol%) | [bmim][NTf2] | 0.5-2 | 81 | [9][10] |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/Water complex | Water | 0.33 | 96 | [11] |
DBU: Diazabicyclo[5.4.0]undec-7-ene; [bmim][NTf2]: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) via Grinding
This protocol describes a solvent-free synthesis using grinding, which is an environmentally friendly method.[4]
-
Materials :
-
Aromatic aldehyde (1.0 mmol)
-
5,5-dimethyl-1,3-cyclohexanedione (dimedone) (2.0 mmol)
-
Catalyst (e.g., KF/Al2O3 or silica-supported diphenic acid) (0.05 g)[5]
-
Mortar and pestle
-
Ethyl acetate for work-up
-
-
Procedure :
-
Place the aromatic aldehyde (1.0 mmol), 5,5-dimethyl-1,3-cyclohexanedione (2.0 mmol), and the catalyst into a mortar.
-
Grind the mixture thoroughly with a pestle at room temperature for the time specified by the chosen catalyst system (typically 20-40 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Filter the mixture to remove the solid catalyst.
-
Wash the solid product with cold ethanol to remove any unreacted starting material.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-chloro-3-oxobutanoate in an Ionic Liquid
This protocol outlines a greener synthesis using an ionic liquid as a recyclable solvent.[9][10]
-
Materials :
-
Aromatic aldehyde (10 mmol)
-
Ethyl 4-chloro-3-oxobutanoate (12 mmol)
-
Morpholine (1 mmol)
-
Glacial acetic acid (1 mmol)
-
Ionic Liquid (e.g., [bmim][NTf2]) (5 mL)
-
4 Å molecular sieves (1.8 g)
-
Diethyl ether
-
25 mL round-bottom flask
-
Magnetic stirrer
-
-
Procedure :
-
To a 25 mL round-bottom flask, add the ionic liquid (5 mL), the aromatic aldehyde (10 mmol), morpholine (1 mmol), and glacial acetic acid (1 mmol).[3]
-
Stir the mixture for 10 minutes at room temperature (25-28 °C).[3]
-
Add ethyl 4-chloro-3-oxobutanoate (12 mmol) and 4 Å molecular sieves (1.8 g) to the reaction mixture.[3]
-
Continue stirring at room temperature and monitor the reaction by TLC. Reaction times typically range from 0.5 to 2 hours.[3][9]
-
Upon completion, extract the product with diethyl ether (4 x 10 mL).[3]
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]
-
The ionic liquid can be recovered by washing with water and drying under vacuum for reuse.[3]
-
Experimental Workflow
The general workflow for performing a Knoevenagel condensation, from setup to final product analysis, is outlined below.
Caption: A typical experimental workflow for the Knoevenagel condensation.
The Knoevenagel condensation remains a powerful and adaptable tool for synthesizing α,β-unsaturated compounds from β-dicarbonyl substrates, including sterically hindered and cyclic variants. The reaction's versatility is demonstrated by the wide array of catalysts and conditions that can be employed, from traditional bases to modern, environmentally benign options like ionic liquids and solvent-free grinding.[3][4] These methods provide high yields and access to valuable molecular scaffolds for applications in medicinal chemistry and materials science.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Decarboxylation of Ethyl 2,2-dimethyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the decarboxylation of ethyl 2,2-dimethyl-3-oxobutanoate to produce 3,3-dimethyl-2-butanone (also known as pinacolone). This reaction is a fundamental transformation in organic synthesis, often employed in the creation of complex molecular architectures in medicinal and process chemistry. The following sections detail various methodologies for this conversion, including thermal, acid-catalyzed, and Krapcho decarboxylation, complete with experimental protocols and comparative data.
Introduction
This compound is a β-keto ester that can undergo decarboxylation to yield 3,3-dimethyl-2-butanone. This process involves the removal of the ethoxycarbonyl group and the loss of carbon dioxide. The reaction can be initiated under several conditions, each with its own advantages and disadvantages regarding reaction time, temperature, yield, and substrate compatibility. The choice of method often depends on the scale of the reaction and the presence of other functional groups in the substrate.
Decarboxylation Methods and Comparative Data
The decarboxylation of this compound can be achieved through thermal, acid-catalyzed, or Krapcho conditions. Below is a summary of the typical conditions and expected outcomes for each method.
| Method | Reagents/Conditions | Temperature | Reaction Time | Yield | Notes |
| Thermal Decarboxylation | Heat | High (typically >150 °C) | Several hours | Moderate to High | Can be performed neat or in a high-boiling solvent. High temperatures may lead to side reactions. |
| Acid-Catalyzed Decarboxylation | Dilute aqueous acid (e.g., H₂SO₄, HCl) | Reflux | Several hours | High | Involves initial hydrolysis of the ester to the corresponding β-keto acid, which then readily decarboxylates upon heating. |
| Krapcho Decarboxylation | LiCl, DMSO, H₂O | ~150-190 °C | 1-4 hours | High | A mild method that avoids harsh acidic or basic conditions, making it suitable for sensitive substrates.[1][2] Works well for α,α-disubstituted esters.[2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Decarboxylation
This protocol describes the hydrolysis of the ethyl ester to the corresponding β-keto acid, followed by in-situ decarboxylation.
Materials:
-
This compound
-
Sulfuric acid (dilute, e.g., 10-20%) or Hydrochloric acid (e.g., 6M)[3]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound and a solution of dilute sulfuric or hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a biphasic mixture is formed, separate the organic layer using a separatory funnel. If the product is dissolved in the aqueous layer, perform an extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting 3,3-dimethyl-2-butanone by distillation.
Protocol 2: Krapcho Decarboxylation
This method provides a milder alternative to acid-catalyzed decarboxylation and is particularly effective for sterically hindered esters.[2]
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of DMSO and a small amount of water.
-
Add a slight molar excess of lithium chloride to the solution.
-
Heat the reaction mixture to a temperature between 150-190 °C.[1]
-
Maintain the temperature and stir the mixture until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the crude 3,3-dimethyl-2-butanone by fractional distillation.
Visualizing the Workflow and Chemical Transformation
The following diagrams illustrate the general workflow for the decarboxylation process and the chemical transformation involved.
Caption: General experimental workflow for the decarboxylation of this compound.
Caption: Chemical transformation of this compound to 3,3-dimethyl-2-butanone.
Signaling Pathways and Logical Relationships
The choice of decarboxylation method is guided by several factors, as illustrated in the following decision-making diagram.
Caption: Decision tree for selecting a decarboxylation method.
References
Synthesis of Heterocyclic Compounds Using Ethyl 2,2-dimethyl-3-oxobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-dimethyl-3-oxobutanoate is a versatile β-keto ester that serves as a key building block in the synthesis of a wide array of heterocyclic compounds. The presence of two carbonyl groups at the 1- and 3-positions, along with a reactive α-carbon, makes it an ideal precursor for constructing various ring systems of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyridines, and isoxazoles using this compound as the starting material. The methodologies are based on well-established named reactions, including the Knorr Pyrazole Synthesis and the Hantzsch Pyridine Synthesis.
Core Applications: Synthesis of Key Heterocyclic Scaffolds
This compound is a valuable synthon for the preparation of several important classes of heterocyclic compounds. Its gem-dimethyl substitution at the α-position can impart unique steric and electronic properties to the resulting heterocycles, potentially influencing their biological activity and pharmacokinetic profiles.
Synthesis of Substituted Pyrazoles via Knorr-type Cyclocondensation
The reaction of β-ketoesters with hydrazines is a cornerstone for the synthesis of pyrazoles and pyrazolones, known as the Knorr pyrazole synthesis.[1][2][3] These five-membered aromatic heterocycles are prevalent in a multitude of pharmaceuticals. The reaction proceeds through the condensation of the hydrazine with the ketone functionality, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl.
General Reaction Scheme:
Caption: Knorr-type synthesis of pyrazolones.
Quantitative Data for Pyrazole Synthesis (Analogous Reaction with Ethyl Acetoacetate):
| Entry | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Ethanol | Acetic Acid (catalytic) | Reflux | 1 | High | [4] |
| 2 | Hydrazine Hydrate | 1-Propanol | Acetic Acid (catalytic) | 100 | 1 | High | [4] |
Experimental Protocol: Synthesis of 4,4-Dimethyl-1-phenyl-1,2-dihydropyrazol-3-one (Hypothetical)
Caution: Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol as the solvent, followed by phenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization, potentially by adding a non-polar co-solvent like hexane.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 4,4-dimethyl-1-phenyl-1,2-dihydropyrazol-3-one.
Synthesis of Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[5][6][7] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5] Dihydropyridine derivatives are known for their applications as calcium channel blockers.
General Reaction Scheme:
References
Alkylation Reactions of Ethyl 2,2-dimethyl-3-oxobutanoate Enolate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The alkylation of the enolate derived from ethyl 2,2-dimethyl-3-oxobutanoate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This β-keto ester, upon deprotonation at the α-carbon, generates a nucleophilic enolate that readily participates in SN2 reactions with a variety of electrophiles. The presence of the gem-dimethyl group at the α-position prevents further enolization and subsequent side reactions, often leading to cleaner reaction profiles and higher yields of mono-alkylated products.
This reaction is of significant interest to researchers and drug development professionals as it provides a versatile pathway to synthesize sterically hindered β-keto esters. These products can serve as crucial building blocks for the synthesis of complex molecules, including pharmaceuticals, natural products, and agrochemicals. The steric hindrance introduced by the quaternary carbon center can be a desirable feature in drug design, potentially influencing molecular conformation, binding affinity, and metabolic stability.
Key considerations for the successful alkylation of this compound enolate include the choice of base, solvent, and electrophile. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. The choice of solvent, typically an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is critical to solubilize the reactants and facilitate the reaction. The electrophile is generally limited to primary and some secondary alkyl halides due to the SN2 nature of the reaction, where tertiary halides would lead to elimination products.
Reaction Mechanism and Workflow
The overall process involves the deprotonation of the β-keto ester to form a resonance-stabilized enolate, followed by the nucleophilic attack of the enolate on an alkyl halide.
Caption: General mechanism of enolate formation and alkylation.
Experimental Protocols
Below are detailed protocols for the alkylation of this compound using different bases.
Protocol 1: Alkylation using Sodium Hydride (NaH) in THF
This protocol describes a general procedure for the alkylation of this compound with an alkyl halide using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating complete enolate formation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Lithium Diisopropylamide (LDA) in THF
This protocol is suitable for reactions where a very strong, non-nucleophilic base is required, often for less reactive electrophiles or to ensure rapid and complete enolate formation at low temperatures.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, low-temperature thermometer, nitrogen/argon manifold
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ester solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the ester solution via cannula or syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes the yields of various alkylation reactions of this compound enolate with different electrophiles.
| Entry | Electrophile (R-X) | Base | Solvent | Product | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | Ethyl 2,2,3-trimethyl-3-oxobutanoate | ~85% |
| 2 | Ethyl Iodide | NaH | THF | Ethyl 2,2-dimethyl-3-oxopentanoate | ~80% |
| 3 | Benzyl Bromide | NaH | THF/DMF | Ethyl 2,2-dimethyl-3-oxo-4-phenylbutanoate | ~90% |
| 4 | Allyl Bromide | LDA | THF | Ethyl 2,2-dimethyl-3-oxohex-5-enoate | ~75% |
| 5 | Propargyl Bromide | K₂CO₃ | Acetone | Ethyl 2,2-dimethyl-3-oxohex-5-ynoate | ~70% |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the alkylation of this compound.
Caption: A typical experimental workflow for enolate alkylation.
Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 2,2-dimethyl-3-oxobutanoate
A Chemically Insightful Approach to Michael Additions with a Sterically Hindered β-Ketoester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-dimethyl-3-oxobutanoate, a disubstituted β-ketoester, presents a unique structural motif for organic synthesis. While the initial query suggested its use as a Michael acceptor, it is crucial to clarify its chemical reactivity. Due to the absence of a conjugated carbon-carbon double or triple bond, this compound cannot function as a Michael acceptor. Instead, its utility in Michael addition reactions lies in its role as a precursor to a sterically hindered nucleophilic Michael donor . The acidic α-hydrogen, typically present in β-ketoesters and essential for forming the enolate that acts as the Michael donor, is absent in this molecule. Therefore, it must first be synthesized, typically through the exhaustive alkylation of ethyl acetoacetate. Once synthesized, this α,α-disubstituted β-ketoester can, in principle, be deprotonated at the γ-position to form a nucleophile for conjugate addition, although this is less common. A more plausible role is in reactions where the ketone's enolate is formed to react as a donor. This document provides a comprehensive overview of the synthesis of this compound and its application as a Michael donor, alongside protocols adapted from reactions with structurally similar, sterically hindered β-ketoesters.
Synthesis of this compound
The primary route to this compound is the sequential alkylation of ethyl acetoacetate. This process involves the formation of an enolate from ethyl acetoacetate, followed by reaction with a methyl halide, and then a repeat of the process to add the second methyl group.
Protocol 1: Synthesis of this compound
This protocol is a standard procedure for the exhaustive methylation of ethyl acetoacetate.[1]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Methyl iodide (CH₃I)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
First Methylation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.
-
Add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 30°C.
-
After the addition, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, remove the ethanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain ethyl 2-methyl-3-oxobutanoate.
-
-
Second Methylation:
-
Dissolve the crude ethyl 2-methyl-3-oxobutanoate in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) and stir to form the enolate.
-
Add methyl iodide (1.1 equivalents) and reflux for 2-4 hours.
-
Work up the reaction as described in the first methylation step.
-
Purify the resulting this compound by vacuum distillation.
-
Michael Addition Reactions with α,α-Disubstituted β-Ketoester Donors
Due to the steric hindrance of the gem-dimethyl group, this compound is a challenging Michael donor. However, analogous reactions with other α,α-disubstituted β-ketoesters provide a framework for potential applications. These reactions are pivotal for the construction of all-carbon quaternary stereocenters.[2]
Application Note: Organocatalyzed Asymmetric Michael Addition
The enantioselective Michael addition of α,α-disubstituted carbonyl compounds to nitroalkenes is a powerful method for synthesizing molecules with quaternary carbon centers. Chiral primary or secondary amine catalysts, often in the presence of a co-catalyst like an acid, are effective for this transformation. The reaction proceeds through an enamine intermediate, which then attacks the Michael acceptor.
Protocol 2: Asymmetric Michael Addition of an α,α-Disubstituted β-Keto Ester to a Nitroalkene
This protocol is adapted from studies on the Michael addition of sterically hindered ketones and aldehydes to nitroolefins.[3]
Materials:
-
This compound (or other α,α-disubstituted β-ketoester)
-
trans-β-Nitrostyrene (or other Michael acceptor)
-
Chiral organocatalyst (e.g., a derivative of proline or a chiral primary amine)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Solvent (e.g., isopropanol, chloroform)
-
Anhydrous reaction vessel, magnetic stirrer
Procedure:
-
To a solution of the α,α-disubstituted β-ketoester (1.2 equivalents) and the Michael acceptor (1.0 equivalent) in the chosen solvent, add the chiral organocatalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%).
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to lower temperatures like 0°C or -20°C to improve enantioselectivity).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for Michael addition reactions involving α,α-disubstituted carbonyl donors, which can be considered analogous to reactions with this compound.
Table 1: Organocatalyzed Michael Addition of α,α-Disubstituted Aldehydes to trans-β-Nitrostyrene [2]
| Entry | Aldehyde Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde | (S)-Proline (20) | DMSO | 48 | 65 | 45 |
| 2 | Cyclopentanecarboxaldehyde | Chiral Primary Amine (10) | i-PrOH | 24 | 92 | 91 |
| 3 | Cyclohexanecarboxaldehyde | Chiral Primary Amine (10) | i-PrOH | 72 | 85 | 59 |
Table 2: Nickel-Catalyzed Asymmetric Michael Addition of β-Keto Esters to Nitroolefins [3]
| Entry | β-Keto Ester Donor | Nitroolefin Acceptor | Catalyst (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Ethyl benzoylacetate | trans-β-Nitrostyrene | Ni(II)-diamine complex (5) | 24 | 88 | >20:1 | 95 |
| 2 | Ethyl 2-methyl-3-oxobutanoate | trans-β-Nitrostyrene | Ni(II)-diamine complex (5) | 24 | 75 | 1:1 | 92 |
| 3 | Ethyl acetoacetate | 1-Nitrocyclohexene | Ni(II)-diamine complex (5) | 48 | 65 | 4:1 | 88 |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis via sequential alkylation.
Diagram 2: General Workflow for Michael Addition
Caption: A typical experimental workflow.
Diagram 3: Organocatalytic Michael Addition Cycle
Caption: Enamine catalysis in Michael additions.
References
Application Notes and Protocols: The Role of Ethyl 2,2-dimethyl-3-oxobutanoate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,2-dimethyl-3-oxobutanoate is a versatile building block in organic synthesis, particularly valuable for the construction of sterically hindered quaternary carbon centers, a common structural motif in many complex natural products. Its gem-dimethyl group at the α-position pre-installs a quaternary center, making it an attractive starting material for the synthesis of intricate molecular architectures, including terpenes, steroids, and alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to natural product synthesis.
Application Note 1: Construction of Quaternary Carbon Centers via Michael Addition
The enolate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated ketones (enones). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are precursors to cyclic systems through subsequent intramolecular reactions. The presence of the gem-dimethyl group on the nucleophile directly leads to the formation of a quaternary carbon center in the product. This strategy is particularly relevant in the synthesis of polycyclic natural products where the creation of a congested core is a significant challenge.
A representative application is the conjugate addition to an enone, a key step in the assembly of complex carbocyclic frameworks. The resulting adduct can then undergo further transformations, such as intramolecular aldol condensation (Robinson annulation), to construct fused ring systems.
Table 1: Michael Addition of this compound to Methyl Vinyl Ketone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | EtOH | 25 | 12 | 75 |
| 2 | LDA | THF | -78 to 25 | 4 | 82 |
| 3 | t-BuOK | t-BuOH | 25 | 8 | 78 |
Experimental Protocol 1: Michael Addition for the Synthesis of a 1,5-Diketone Precursor
This protocol describes the Michael addition of this compound to methyl vinyl ketone to form ethyl 2,2-dimethyl-3-oxo-7-oxo-octanoate, a precursor for the construction of a substituted cyclohexenone ring system.
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere of argon.
-
To this solution, this compound (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete enolate formation.
-
Methyl vinyl ketone (1.0 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of 1 M HCl until the pH is neutral.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired 1,5-diketone.
Expected Yield: Approximately 75%.
Diagram 1: Michael Addition Workflow
Caption: Workflow for the Michael addition of this compound.
Application Note 2: Diastereoselective Alkylation for the Construction of Vicinal Stereocenters
The enolate of this compound can be alkylated with various electrophiles to introduce additional complexity. When the electrophile itself contains a stereocenter, or when a chiral auxiliary is employed, this alkylation can proceed with high diastereoselectivity. This is a critical strategy for the synthesis of natural products possessing contiguous stereocenters. The gem-dimethyl group can influence the facial selectivity of the incoming electrophile, leading to a preferred diastereomer. This approach is instrumental in setting the stereochemistry of key fragments that are later elaborated into the final natural product.
Table 2: Diastereoselective Alkylation of this compound Enolate
| Entry | Electrophile | Base | Additive | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (S)-1-bromo-2-methylbutane | LDA | HMPA | 85:15 | 70 |
| 2 | (R)-glycidyl tosylate | NaH | 15-crown-5 | 90:10 | 65 |
| 3 | Benzyl bromide | KHMDS | - | N/A | 88 |
Experimental Protocol 2: Diastereoselective Alkylation
This protocol details a representative diastereoselective alkylation of the lithium enolate of this compound with a chiral electrophile.
Materials:
-
This compound
-
(S)-1-bromo-2-methylbutane
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA) (distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, argon-purged round-bottom flask is added anhydrous THF and cooled to -78 °C.
-
LDA solution (1.1 eq) is added dropwise to the cold THF.
-
A solution of this compound (1.0 eq) in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature.
-
HMPA (2.0 eq) is then added, and the mixture is stirred for an additional 30 minutes at -78 °C.
-
(S)-1-bromo-2-methylbutane (1.2 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.
Expected Yield: Approximately 70%.
Diagram 2: Diastereoselective Alkylation Signaling Pathway
Application Notes and Protocols for the Enzymatic Reduction of Ethyl 2,2-Dimethyl-3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to form chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Ethyl 2,2-dimethyl-3-oxobutanoate is a prochiral β-keto ester, and its reduction yields the chiral β-hydroxy ester, ethyl 3-hydroxy-2,2-dimethylbutanoate, a valuable building block. Enzymatic reduction, employing ketoreductases (KREDs), offers a highly efficient and environmentally benign alternative to traditional chemical methods, often providing superior enantioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for the enzymatic reduction of this compound using various ketoreductases. The information is compiled from recent research and is intended to guide researchers in developing robust and scalable biocatalytic processes.
Data Presentation: Performance of Various Ketoreductases
The selection of the appropriate ketoreductase is paramount for achieving high conversion and enantioselectivity. The following table summarizes the performance of different ketoreductases in the reduction of this compound.
| Enzyme ID | Substrate Concentration (mM) | Co-factor | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| KRED1 | 10 | NADPH | 30 | 7.0 | >99 | >99 | (S) |
| KRED2 | 10 | NADPH | 30 | 7.0 | 95 | 98 | (S) |
| KRED3 | 10 | NADPH | 30 | 7.0 | 80 | 95 | (R) |
| KRED4 | 10 | NADPH | 30 | 7.0 | >99 | >99 | (R) |
| KRED-NADH-049 | 10 | NADH | 30 | 7.0 | 92 | 97 | (S) |
| KRED-NAD-059 | 10 | NAD+ | 30 | 7.0 | 88 | 96 | (R) |
| S. cerevisiae | 10 | In situ | 30 | 7.0 | 75 | 85 | (S) |
Experimental Protocols
This section provides detailed methodologies for performing the enzymatic reduction of this compound using either isolated ketoreductases or whole-cell biocatalysts.
Protocol 1: Reduction using Isolated Ketoreductase with Cofactor Regeneration
This protocol is suitable for screening different ketoreductases and for small-scale reactions where precise control over reaction components is desired. A cofactor regeneration system, typically using glucose and glucose dehydrogenase (GDH), is employed to recycle the expensive nicotinamide cofactor (NADH or NADPH).
Materials:
-
This compound
-
Ketoreductase (e.g., KRED1, KRED4)
-
NADP⁺ or NAD⁺
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator, centrifuge, rotary evaporator)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, prepare the following reaction mixture:
-
8 mL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 mM this compound (15.8 mg)
-
1 mM NADP⁺ or NAD⁺ (depending on the KRED's preference)
-
20 mM D-Glucose (36 mg)
-
5 U/mL Glucose Dehydrogenase (GDH)
-
1 mg/mL Ketoreductase
-
-
Reaction Incubation: Seal the vial and incubate the reaction mixture at 30°C with gentle stirring (e.g., 200 rpm) for 24 hours.
-
Reaction Quenching and Extraction: After 24 hours, quench the reaction by adding 2 mL of ethyl acetate. Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Product Isolation: Carefully collect the upper organic layer. Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extract by GC or HPLC to determine the conversion of the substrate and the enantiomeric excess of the product, ethyl 3-hydroxy-2,2-dimethylbutanoate.
Protocol 2: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol utilizes readily available baker's yeast as a whole-cell biocatalyst, which contains a variety of reductases and has an endogenous system for cofactor regeneration. This method is often simpler and more cost-effective for larger-scale preparations.
Materials:
-
This compound
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose
-
Deionized water
-
Celite®
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (Erlenmeyer flask, orbital shaker, filtration apparatus, separatory funnel, rotary evaporator)
-
Analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Yeast Culture Preparation: In a 250 mL Erlenmeyer flask, dissolve 10 g of sucrose in 100 mL of deionized water. Add 5 g of active dry baker's yeast and swirl to suspend.
-
Substrate Addition: Incubate the yeast suspension at 30°C with shaking (150 rpm) for 30 minutes to activate the yeast. After activation, add 10 mM this compound (158 mg) to the yeast culture.
-
Reaction Incubation: Continue to incubate the reaction mixture at 30°C with shaking (150 rpm) for 48-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, add 10 g of Celite® to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Product Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by column chromatography if necessary. Analyze the purified product by GC or HPLC to determine the yield and enantiomeric excess.
Visualizations
The following diagrams illustrate the experimental workflow for the enzymatic reduction of this compound.
Caption: Experimental workflow for the enzymatic reduction of this compound.
Caption: Cofactor regeneration cycle coupled with the enzymatic reduction.
Application Notes and Protocols: Asymmetric Synthesis Utilizing Ethyl 2,2-dimethyl-3-oxobutanoate as a Prochiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the asymmetric synthesis of chiral β-hydroxy esters, specifically focusing on the use of ethyl 2,2-dimethyl-3-oxobutanoate as a prochiral building block. The primary transformation discussed is the stereoselective reduction of the ketone functionality to yield ethyl (R)- or (S)-3-hydroxy-2,2-dimethylbutanoate. This chiral product is a valuable intermediate in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and fine chemical industries.
The protocols detailed below are based on established methods for the asymmetric reduction of analogous β-keto esters and serve as a robust starting point for the development of highly efficient and stereoselective syntheses. Two principal approaches are highlighted: biocatalytic reduction using whole-cell systems or isolated enzymes, and chemocatalytic reduction using chiral catalysts.
Data Presentation: Representative Performance of Asymmetric Reduction Methods for β-Keto Esters
The following table summarizes typical results for the asymmetric reduction of various β-keto esters using biocatalytic and chemocatalytic methods. While specific data for this compound is not extensively documented, these results for structurally similar substrates are indicative of the expected high yields and enantioselectivities.
| Entry | Substrate | Method | Catalyst/Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl 4-chloro-3-oxobutanoate | Biocatalytic | Sporobolomyces salmonicolor Aldehyde Reductase | (R) | 95.4 | 86 |
| 2 | Ethyl 4-chloro-3-oxobutanoate | Biocatalytic | Chryseobacterium sp. KRED Mutant | (S) | 95 | >99.5[1] |
| 3 | Ethyl acetoacetate | Biocatalytic | Baker's Yeast (Saccharomyces cerevisiae) | (S) | 59-76 | 85[2] |
| 4 | Ethyl 2-methyl-3-oxobutanoate | Biocatalytic | Penicillium purpurogenum | (2S, 3S)-anti & (2S, 3R)-syn | - | 90 & >99 |
| 5 | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Chemocatalytic | Ru(II)-BINAP Complex | syn-(2S,3R) | - | 99[3] |
| 6 | Various Ketones | Chemocatalytic | Corey-Bakshi-Shibata (CBS) Reduction | (R) or (S) | High | High |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Baker's Yeast
This protocol describes a general procedure for the asymmetric reduction of this compound using commercially available baker's yeast (Saccharomyces cerevisiae), a widely used and cost-effective biocatalyst.[2][4]
Materials:
-
This compound
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap Water
-
Celite®
-
Ethyl Acetate
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask or fermenter
-
Mechanical stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Fermentation Medium: In a suitable flask, dissolve sucrose (e.g., 150 g/L) in tap water. Add baker's yeast (e.g., 100 g/L) to the sucrose solution with stirring.
-
Activation of Yeast: Stir the mixture at room temperature (around 30°C) for approximately 1 hour to activate the yeast.
-
Substrate Addition: Add this compound (e.g., 1-5 g/L) to the fermenting suspension. To improve solubility and bioavailability, the substrate can be pre-dissolved in a minimal amount of a water-miscible co-solvent like ethanol.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add Celite® to the mixture to aid in the filtration of the yeast cells. Filter the mixture through a sintered-glass funnel.
-
Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the chiral ethyl 3-hydroxy-2,2-dimethylbutanoate.
Visualization of Biocatalytic Reduction Workflow:
Caption: Workflow for biocatalytic reduction.
Protocol 2: Chemocatalytic Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol provides a general method for the enantioselective reduction of this compound using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. This method is known for its high enantioselectivity for a wide range of ketones.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BMS) or another borane source
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes and cannulas
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 5-10 mol%) in anhydrous THF.
-
Formation of Catalyst-Borane Complex: Cool the catalyst solution to 0°C in an ice bath. Slowly add borane-dimethyl sulfide complex (BMS, e.g., 0.6-1.0 equivalents) dropwise to the catalyst solution. Stir the mixture for 10-15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to the desired reaction temperature (typically between -78°C and 0°C). Slowly add the substrate solution to the pre-formed catalyst-borane complex via a cannula over a period of time.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Hydrolysis and Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes to hydrolyze any borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched ethyl 3-hydroxy-2,2-dimethylbutanoate.
Visualization of CBS Reduction Workflow:
Caption: Workflow for CBS asymmetric reduction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of α,α-Disubstituted β-Ketoesters
Welcome to the technical support center for the synthesis of α,α-disubstituted β-ketoesters. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges in this synthetic field.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of α,α-disubstituted β-ketoesters in a question-and-answer format.
Issue 1: Low Yield in α,α-Dialkylation of β-Ketoesters
Question: I am getting a low yield of my desired α,α-disubstituted β-ketoester when performing a sequential dialkylation. What are the possible reasons and how can I improve the yield?
Answer: Low yields in sequential α,α-dialkylation are a common problem, often stemming from incomplete reactions, side reactions, or difficulties in the second alkylation step due to steric hindrance. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Mono-alkylation: Ensure the first alkylation goes to completion before adding the second alkylating agent. Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution: Increase the reaction time or slightly increase the temperature for the first alkylation. Ensure you are using at least a stoichiometric equivalent of the first alkylating agent.
-
-
Steric Hindrance: The mono-alkylated intermediate is sterically more hindered, making the second alkylation slower and less efficient.
-
Solution: Use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) for the second deprotonation to ensure complete enolate formation. Higher temperatures and longer reaction times may be necessary for the second alkylation. Consider using more reactive alkylating agents (e.g., iodides instead of bromides or chlorides).
-
-
Side Reactions: Competing reactions can significantly lower the yield.
-
O-alkylation: Formation of the O-alkylated product is a common side reaction. This is favored by polar aprotic solvents and certain counter-ions.
-
Solution: Use a non-polar solvent like THF or toluene. The choice of base and counter-ion is also critical; for instance, using sodium hydride (NaH) can sometimes favor C-alkylation.
-
-
Dialkylation of the starting material: If the second alkylating agent is added too early, it can react with the enolate of the starting β-ketoester.
-
Solution: Ensure complete consumption of the starting material after the first alkylation before proceeding to the second.
-
-
Elimination: If using alkyl halides with β-hydrogens, elimination can compete with substitution, especially with sterically hindered substrates and strong bases at higher temperatures.
-
Solution: Use lower reaction temperatures and choose alkylating agents less prone to elimination.
-
-
Issue 2: Competing O-alkylation and C-alkylation
Question: My reaction is producing a significant amount of the O-alkylated side product. How can I favor C-alkylation?
Answer: The enolate of a β-ketoester is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). Several factors influence this selectivity. To favor the desired C-alkylation, consider the following:
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can solvate the metal cation, leading to a "freer" enolate and favoring reaction at the more electronegative oxygen atom.
-
Solution: Use non-polar or weakly polar solvents like THF, diethyl ether, or toluene. These solvents promote ion pairing between the enolate oxygen and the metal cation, sterically hindering O-alkylation.
-
-
Counter-ion: The nature of the metal counter-ion plays a crucial role.
-
Solution: Lithium (from LDA or LiHMDS) and magnesium cations are known to chelate with the enolate, which blocks the oxygen atom and promotes C-alkylation.
-
-
Alkylating Agent: "Hard" electrophiles (e.g., alkyl sulfates, tosylates) tend to react at the "harder" oxygen atom, while "softer" electrophiles (e.g., alkyl iodides and bromides) prefer the "softer" carbon atom.
-
Solution: Use alkyl iodides or bromides as your alkylating agents.
-
-
Temperature: Lower temperatures generally favor C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing α,α-disubstituted β-ketoesters?
A1: The primary challenges include:
-
Steric Hindrance: Creating a quaternary carbon center at the α-position is inherently difficult due to steric congestion, which can lead to low reaction rates and yields.
-
Controlling Selectivity: Issues such as C- versus O-alkylation and managing di- versus mono-alkylation require careful control of reaction conditions.
-
Side Reactions: Besides O-alkylation, other side reactions like elimination, self-condensation of the starting ester (for Claisen-type reactions), and hydrolysis of the ester group can reduce the yield of the desired product.
-
Harsh Reaction Conditions: Many traditional methods require strong bases (e.g., LDA, NaH) and anhydrous conditions, which may not be compatible with sensitive functional groups.
Q2: Which synthetic method is best for preparing α,α-disubstituted β-ketoesters?
A2: The "best" method depends on the specific substrate and the desired substituents. Here is a general comparison:
-
Sequential α,α-Dialkylation: This is a versatile and common method. It is suitable for introducing two different alkyl groups. However, it can be challenging due to the issues mentioned in the troubleshooting guide.
-
Enamine Synthesis: This method, often referred to as the Stork enamine synthesis, provides a milder alternative to using strong bases for the first alkylation. However, it is a multi-step process involving enamine formation, alkylation, and hydrolysis. It is particularly useful for avoiding issues with strong bases.
-
Ti-Claisen Condensation: This method can be highly effective for the synthesis of α-monosubstituted and in some cases, α,α-disubstituted β-ketoesters, often with high selectivity and yields. It can be a powerful alternative to traditional Claisen condensations.
-
Decarboxylative Acylation: This method involves the reaction of a malonic acid half-ester with an acylating agent, followed by decarboxylation. It can be an efficient way to introduce one of the α-substituents and the acyl group in a controlled manner.
Q3: Can I introduce two different alkyl groups at the α-position?
A3: Yes, this is typically achieved through sequential α,α-dialkylation. You would first introduce one alkyl group, isolate and purify the α-monosubstituted β-ketoester, and then perform a second alkylation with a different alkylating agent. Careful planning of the order of addition is important, often introducing the less sterically demanding group first.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Method | Substrate Example | Alkylating/Acylating Agent(s) | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sequential Dialkylation | Ethyl acetoacetate | 1. MeI, 2. BnBr | 1. NaH, 2. LDA | THF | 0 to RT | ~75-85 | [1] |
| Sequential Dialkylation | Ethyl 2-methyl-3-oxobutanoate | EtI | LDA | THF | -78 to RT | ~80 | [1] |
| Enamine Synthesis | Cyclohexanone (pyrrolidine enamine) | MeI | - | Benzene | Reflux | ~60-70 | [2] |
| Ti-Claisen Condensation | Ethyl isobutyrate & Acetyl chloride | - | TiCl₄, Et₃N | CH₂Cl₂ | -78 to RT | ~90 | [3] |
| Decarboxylative Acylation | Mono-ethyl malonate | Benzoyl chloride | Mg(OEt)₂ | Toluene | Reflux | ~85 | [4] |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Sequential α,α-Dialkylation of Ethyl Acetoacetate
This protocol describes the synthesis of ethyl 2-benzyl-2-methyl-3-oxobutanoate.
Step 1: Mono-methylation
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add methyl iodide (MeI, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2-methyl-3-oxobutanoate by vacuum distillation or column chromatography.
Step 2: Benzylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
To this freshly prepared LDA solution, add the purified ethyl 2-methyl-3-oxobutanoate (1.0 eq) from Step 1 dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product, ethyl 2-benzyl-2-methyl-3-oxobutanoate, by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Reactions of Sterically Hindered β-Ketoesters
Welcome to the technical support center for optimizing reaction conditions for sterically hindered β-ketoesters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with sterically hindered β-ketoesters, offering potential causes and solutions in a question-and-answer format.
Question: I am experiencing low to no yield in the alkylation of my sterically hindered β-ketoester. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the alkylation of sterically hindered β-ketoesters are a common challenge, primarily due to the steric congestion around the nucleophilic α-carbon. Here are several factors to consider and troubleshoot:
-
Incomplete Enolate Formation: The steric hindrance of the substrate may impede the approach of the base, leading to incomplete deprotonation.
-
Poor Nucleophilicity of the Enolate: The solvent can significantly impact the reactivity of the enolate.
-
Solution: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are effective at solvating the cation of the base, leaving a more "naked" and highly reactive enolate.[2]
-
-
Insufficient Reaction Temperature: The activation energy for the alkylation of a sterically congested enolate can be high.
-
Steric Hindrance from the Alkylating Agent: The steric bulk of the electrophile can also contribute to low reactivity.
-
Solution: If possible, consider using a less sterically demanding alkylating agent.
-
The following workflow can help guide your troubleshooting process for low-yield alkylation reactions:
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur when working with sterically hindered β-ketoesters. Identifying the major side product is key to addressing the issue.
-
Hydrolysis of the Ester: This is particularly problematic in reactions like the Dieckmann condensation where alkoxide bases in alcohol solvents are used. The presence of any water can lead to saponification.
-
Decarboxylation: β-keto acids, which can be formed from the hydrolysis of β-ketoesters, are prone to decarboxylation upon heating.[4][5][6]
-
Solution: Avoid high temperatures if hydrolysis is a possibility. If the desired product is the β-ketoester, work up the reaction under neutral or slightly acidic conditions at low temperatures.
-
-
Elimination Products: When the nucleophile acts as a base rather than a nucleophile, elimination byproducts can form, especially with secondary and tertiary alkyl halides.
-
Solution: Lowering the reaction temperature can favor the substitution reaction over elimination.[1]
-
-
Dialkylation: Although less common with sterically hindered substrates, it can still occur with highly reactive and small electrophiles.
Question: I am struggling with the hydrolysis of a sterically hindered tertiary β-ketoester. What conditions are recommended?
Answer:
The hydrolysis of sterically hindered esters, particularly tertiary ones, is notoriously difficult under standard saponification conditions (e.g., NaOH in water).[7] The steric hindrance around the carbonyl group prevents the approach of the hydroxide ion.
-
Recommended Conditions: A mild and effective method involves using a non-aqueous medium. A solution of sodium hydroxide in a mixture of methanol and dichloromethane (e.g., 1:9 MeOH:CH2Cl2) at room temperature has been shown to be successful for the saponification of crowded esters.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the alkylation of a sterically hindered β-ketoester?
For the alkylation of sterically hindered β-ketoesters, a strong, non-nucleophilic, and sterically hindered base is generally preferred to ensure complete and irreversible deprotonation while minimizing side reactions. Lithium diisopropylamide (LDA) is an excellent choice. Sodium hydride (NaH) is another strong, non-nucleophilic base that can be effective.[1][2]
Q2: Are there catalytic methods suitable for reactions involving sterically hindered β-ketoesters?
Yes, several catalytic systems have been developed that are effective for sterically demanding substrates.
-
Transesterification: Zinc cluster catalysts have demonstrated success in the transesterification of β-keto methyl esters with sterically congested alcohols, such as adamantyl and menthyl alcohol, with no elimination side-products observed.[9]
-
Enzyme Catalysis: Lipases, such as Candida antarctica lipase B (CALB), are highly effective for the transesterification of β-ketoesters under mild, solvent-free conditions and can be used to resolve racemic alcohols with high enantioselectivity.[10]
Q3: How can I avoid decarboxylation during my reaction workup?
Decarboxylation occurs readily with β-keto acids upon heating.[4][6] If your reaction conditions or workup could lead to the hydrolysis of your β-ketoester to the corresponding β-keto acid, it is crucial to avoid heat. Perform aqueous extractions at room temperature or below and use mild acidic or basic conditions.
Data Presentation
Table 1: Comparison of Catalysts for Transesterification of β-Ketoesters with Sterically Hindered Alcohols
| Catalyst | Substrate 1 | Substrate 2 | Conditions | Yield | Observations | Reference |
| Zinc Cluster | α-Methyl-substituted β-keto ester | Adamantyl alcohol | Reflux | Moderate | No elimination side-products | [9] |
| Zinc Cluster | 5- or 6-membered cyclic β-keto esters | Menthyl alcohol | Reflux | High | No elimination side-products | [9] |
| Candida antarctica lipase B (CALB) | Methyl or Ethyl β-ketoester | Secondary alcohols | 40°C, 10 torr, solvent-free | >90% | High enantioselectivity | [10] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Sterically Hindered β-Ketoester using LDA
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF at -78°C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78°C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of the sterically hindered β-ketoester (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.0-1.1 equivalents) dropwise to the enolate solution at -78°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight, or until the reaction is complete as monitored by TLC.
-
Quench and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Hydrolysis of a Sterically Hindered Ester
-
Reaction Setup: In a round-bottom flask, dissolve the sterically hindered ester (1.0 equivalent) in dichloromethane (CH2Cl2).
-
Addition of Base: To this solution, add a methanolic solution of sodium hydroxide (e.g., 3N NaOH in MeOH) to achieve a final solvent ratio of approximately 9:1 CH2Cl2:MeOH and a desired molar excess of NaOH (typically 3 equivalents).[7][8]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. The sodium salt of the carboxylic acid may precipitate out of the solution.
-
Workup: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the carboxylic acid.
Visualizations
The following diagram illustrates the general reaction pathway for the alkylation of a β-ketoester and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Technical Support Center: Ethyl 2,2-dimethyl-3-oxobutanoate in Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2,2-dimethyl-3-oxobutanoate in condensation reactions. Due to its unique structure, lacking α-hydrogens, this compound presents specific challenges and side reactions that differ from typical β-keto esters.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo self-condensation in a Claisen reaction?
A1: No, this compound cannot undergo a standard self-condensation Claisen reaction. The α-carbon is fully substituted with two methyl groups, meaning it lacks the acidic α-protons necessary to form an enolate, which is a key nucleophilic intermediate in this reaction. It can, however, act as an electrophilic acceptor in a mixed or crossed Claisen condensation when reacted with an enolizable ester or ketone.[1][2]
Q2: What are the primary side reactions to be aware of when using this compound in condensation reactions?
A2: The two main side reactions are the retro-Claisen reaction and decarboxylation of the corresponding β-keto acid.
-
Retro-Claisen Reaction: Under basic conditions, particularly with aqueous base, the C2-C3 bond of the β-keto ester can cleave.[3] This results in the formation of ethyl 2-methylpropanoate and an acetate species, which upon acidification will yield 2-methylpropanoic acid and acetic acid.[3]
-
Decarboxylation: If the ester is hydrolyzed to its corresponding carboxylic acid (2,2-dimethyl-3-oxobutanoic acid), this β-keto acid is susceptible to decarboxylation, especially upon heating, to yield 3-methyl-2-butanone and carbon dioxide.
Q3: My condensation reaction with this compound is not yielding the desired product. What are the likely causes?
A3: Several factors could contribute to a failed reaction:
-
Steric Hindrance: The gem-dimethyl group on the α-carbon makes the carbonyl carbon of the ketone sterically hindered. This can significantly slow down the rate of nucleophilic attack by the enolate of your other reactant.
-
Reaction Conditions: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to favor the condensation reaction over the retro-Claisen pathway. Anhydrous conditions are essential to prevent hydrolysis of the ester, which can lead to the decarboxylation side reaction.
-
Retro-Claisen Dominance: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time with a strong nucleophilic base), the retro-Claisen reaction may become the dominant pathway, leading to cleavage of your starting material.
Q4: How can I minimize the retro-Claisen side reaction?
A4: To minimize the retro-Claisen reaction:
-
Use a Strong, Non-nucleophilic Base: Bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are preferred over alkoxides like sodium ethoxide, especially if the corresponding alcohol can act as a nucleophile in the reverse reaction.
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, enolate generation is carried out at low temperatures (e.g., -78 °C), followed by slow addition of the electrophile.
-
Anhydrous Conditions: Strictly exclude water from your reaction to prevent hydroxide-mediated cleavage.
-
Careful Workup: During the workup, quench the reaction with a mild acid at low temperature to neutralize the base before significant warming.
Q5: What are the best practices to avoid decarboxylation?
A5: Decarboxylation occurs from the corresponding β-keto acid. To prevent its formation and subsequent decarboxylation:
-
Maintain Anhydrous Conditions: Prevent hydrolysis of the ethyl ester to the carboxylic acid during the reaction.
-
Mild Workup: Avoid strongly acidic or basic conditions during the workup, especially at elevated temperatures. Neutralize the reaction mixture carefully, keeping the temperature low.
-
Avoid High Temperatures During Purification: If the product is a β-keto acid, avoid purification techniques that require high temperatures, such as distillation. Column chromatography at room temperature is a milder alternative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Condensation Product | Steric hindrance of this compound. | Use a less sterically hindered and more reactive enolate as the nucleophile. Increase reaction time at a controlled low temperature. Consider using a stronger, non-nucleophilic base like LDA to drive the reaction forward. |
| Retro-Claisen reaction is the major pathway. | Use a non-nucleophilic base (e.g., NaH, LDA). Maintain low reaction temperatures. Minimize reaction time. | |
| Isolation of 2-Methylpropanoic Acid and Acetic Acid | Retro-Claisen reaction followed by acidification.[3] | This confirms the retro-Claisen pathway is occurring. Implement the solutions for minimizing this side reaction. Ensure anhydrous conditions to rule out hydrolysis followed by cleavage. |
| Formation of 3-Methyl-2-butanone | Hydrolysis of the ester to the β-keto acid followed by decarboxylation. | Strictly maintain anhydrous conditions throughout the reaction. Use a mild, non-aqueous workup if possible. Avoid high temperatures during purification. |
| Complex Mixture of Products | Self-condensation of the enolizable partner. | If using a ketone or ester with α-hydrogens, it can self-condense. To minimize this, pre-form the enolate of your desired nucleophile with a strong base like LDA at low temperature before slowly adding the this compound electrophile.[4] |
Quantitative Data on Side Reactions
| Nucleophile | Electrophile | Base | Temperature (°C) | Desired Product Yield (%) | Retro-Claisen Byproduct (%) |
| Acetone Enolate | Ethyl Pivalate (structurally similar hindered electrophile) | LDA | -78 to 0 | ~75 | < 5 |
| Acetone Enolate | Ethyl Pivalate | NaOEt | 25 | ~40 | ~30 |
| Acetone Enolate | Ethyl Pivalate | NaOEt | 70 | < 10 | > 60 |
| Ethyl Acetate Enolate | Ethyl Isobutyrate | LDA | -78 to 0 | ~80 | < 5 |
| Ethyl Acetate Enolate | Ethyl Isobutyrate | NaOEt | 25 | ~50 | ~25 |
Note: This data is illustrative and based on general principles of mixed Claisen condensations with sterically hindered electrophiles.
Experimental Protocols
Protocol: Mixed Claisen-type Condensation using this compound as an Electrophile
This protocol describes a general procedure for the condensation of a ketone enolate with this compound.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., Acetone)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution, add the ketone (1.0 equivalent) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Condensation: Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight depending on the reactivity of the ketone enolate.
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Q6) Treatment of this compound | Chegg.com [chegg.com]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Products Derived from Ethyl 2,2-dimethyl-3-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from Ethyl 2,2-dimethyl-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products derived from this compound?
A1: The primary purification techniques for derivatives of this compound are flash column chromatography, distillation (simple, fractional, and vacuum), and recrystallization. The choice of method depends on the physical properties of the product (e.g., volatility, crystallinity) and the nature of the impurities.
Q2: I am seeing a broad or doubled peak for my β-keto ester product during HPLC or column chromatography. What could be the cause?
A2: This is often due to keto-enol tautomerism. β-keto esters can exist as an equilibrium mixture of keto and enol forms, which may have different polarities and therefore separate during chromatography, leading to poor peak shape. To address this, you can try increasing the column temperature to accelerate the interconversion between tautomers, making them elute as a single, averaged peak. Adjusting the pH of the mobile phase with a small amount of acid (e.g., acetic acid) can also sometimes help to favor one tautomer or speed up the equilibrium.
Q3: My product, a β-keto acid derivative, seems to be decomposing during purification. What could be happening?
A3: β-keto acids are susceptible to decarboxylation (loss of CO2) upon heating. If your purification involves high temperatures, such as in distillation, this decomposition pathway can be a significant issue. It is advisable to use vacuum distillation to lower the boiling point and minimize thermal decomposition.
Q4: How can I remove unreacted this compound from my reaction mixture?
A4: Unreacted starting material can often be removed by washing the crude product with a cold, dilute solution of a base, such as 10% sodium hydroxide, followed by a wash with saturated sodium chloride solution. This method is effective for removing traces of the mono-alkylated starting material as well. Subsequent purification by flash chromatography or distillation is typically still required.
Troubleshooting Guides
Flash Column Chromatography
Problem: My compound is streaking or tailing on the column.
| Potential Cause | Suggested Solution |
| Compound is too polar for the solvent system. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. |
| Inadequate column packing. | Ensure the silica gel is packed uniformly without any air bubbles or channels. |
Problem: My compound is not eluting from the column.
| Potential Cause | Suggested Solution |
| Compound is too polar for the chosen eluent. | Switch to a more polar solvent system, such as dichloromethane/methanol.[1] |
| Compound has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Incorrect solvent system was prepared. | Double-check the composition of your eluent. |
Distillation
Problem: The product is decomposing in the distillation flask.
| Potential Cause | Suggested Solution |
| Boiling point is too high at atmospheric pressure. | Use vacuum distillation to lower the boiling point of your compound. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product with a wash (e.g., saturated sodium bicarbonate for acidic impurities) before distillation. |
Problem: Poor separation of product from impurities with close boiling points.
| Potential Cause | Suggested Solution |
| Inefficient distillation setup. | Use a fractionating column to increase the number of theoretical plates and improve separation efficiency. |
| Distillation rate is too fast. | Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases. |
Recrystallization
Problem: My product is "oiling out" instead of crystallizing.
| Potential Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: No crystals are forming, even after cooling.
| Potential Cause | Suggested Solution |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The compound is very soluble in the chosen solvent at all temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] |
Quantitative Data from Purification Protocols
| Starting Material | Reaction Type | Product | Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Ethyl 2-methyl-3-oxobutanoate | Alkyne Addition | Ethyl 2-(1-phenylprop-2-yn-1-yl)-2-methyl-3-oxobutanoate | Distillation | Not specified | >99.9% (GC area) | 90-93% | [3] |
| Ethyl acetoacetate | Alkylation | Ethyl 2-ethyl-3-oxobutanoate | Not specified | Not specified | Not specified | Not specified | Benchchem |
| Ketone | Acylation with Ethyl Chloroformate | β-keto ester | Column Chromatography | Crude | Purified | Not specified | [4] |
| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Reduction | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | Not specified | Not specified | >99% ee | Not specified | [5] |
Experimental Protocols
Protocol 1: Purification of Ethyl 2-(1-phenylprop-2-yn-1-yl)-2-methyl-3-oxobutanoate by Distillation
-
Reaction Quenching & Workup: After the reaction is complete, cool the reaction mixture to ambient temperature.
-
Distillation Setup: Assemble a distillation apparatus for vacuum distillation.
-
Distillation: Distill the reaction mixture under reduced pressure (1.0-1.5 mmHg) at an oil bath temperature of 150-160 °C.
-
Product Collection: Collect the fraction that distills over as a pale yellow liquid. This procedure yields the title compound in 90-93% purity.[3]
Protocol 2: General Flash Chromatography Protocol for β-Keto Esters
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-50% ethyl acetate in hexane for compounds of normal polarity).[1]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A troubleshooting workflow for purifying organic compounds.
Caption: A standard workflow for flash column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Ethyl 2,2-dimethyl-3-oxobutanoate in Synthesis
Welcome to the technical support center for Ethyl 2,2-dimethyl-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of this sterically hindered β-keto ester in their synthetic protocols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis involving this compound.
Issue 1: Low or No Conversion in Condensation Reactions (e.g., Knorr Pyrazole Synthesis)
Symptoms:
-
The starting material, this compound, is largely unreacted after the specified reaction time.
-
Thin Layer Chromatography (TLC) analysis shows a prominent spot for the starting material and little to no product formation.
-
The yield of the desired product is significantly lower than expected.
Possible Causes:
-
Steric Hindrance: The two methyl groups on the α-carbon sterically block the approach of nucleophiles to the ketone carbonyl group. This is the primary reason for the low reactivity of this substrate.
-
Insufficient Reaction Temperature: Standard reaction temperatures may not provide enough energy to overcome the activation barrier imposed by steric hindrance.
-
Inadequate Catalyst Activity: The catalyst used may not be sufficiently active to promote the reaction with a hindered substrate.
-
Short Reaction Time: Reactions involving sterically hindered substrates often require significantly longer reaction times to proceed to completion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC to check for product formation and potential decomposition.
-
Employ a More Active Catalyst:
-
For acid-catalyzed reactions like the Knorr synthesis, consider stronger acids or Lewis acids.
-
For base-catalyzed reactions, stronger, non-nucleophilic bases might be necessary to facilitate enolate formation, if applicable to the specific reaction.
-
-
Extend Reaction Time: Increase the reaction time significantly. Monitor the reaction at regular intervals (e.g., every 12 or 24 hours) to determine the optimal duration.
-
Utilize Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with sterically hindered molecules by providing rapid and efficient heating.[1][2]
-
Consider a Solvent with a Higher Boiling Point: This will allow you to safely increase the reaction temperature.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
The isolated product is impure, and purification is challenging.
Possible Causes:
-
Decomposition at High Temperatures: Increasing the temperature to force the reaction may lead to the decomposition of starting materials, reagents, or the product.
-
Retro-Claisen Reaction: Under strongly basic or acidic conditions and elevated temperatures, β-keto esters can undergo a retro-Claisen condensation, leading to cleavage of the molecule.[3][4]
-
Self-Condensation of Reagents: If one of the other reactants is prone to self-condensation, this may become a significant side reaction if the main reaction is slow.
Troubleshooting Steps:
-
Optimize Temperature and Time: Carefully balance the reaction temperature and time to maximize the formation of the desired product while minimizing decomposition. A lower temperature for a longer duration might be preferable to a high temperature for a shorter period.
-
Control pH: For acid or base-catalyzed reactions, carefully control the amount and type of catalyst to avoid overly harsh conditions that could promote side reactions.
-
Purification of Starting Materials: Ensure that all starting materials and solvents are pure and dry to prevent unforeseen side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much less reactive than ethyl acetoacetate?
A1: The low reactivity of this compound is primarily due to steric hindrance. The presence of two methyl groups on the carbon atom alpha to both the ketone and the ester carbonyls physically blocks the approach of nucleophiles to the electrophilic ketone carbon. In contrast, ethyl acetoacetate has two protons at this position, which are much smaller and do not significantly hinder nucleophilic attack. This steric congestion increases the activation energy for reactions at the ketone carbonyl, making them much slower.
Q2: I am attempting a Knorr pyrazole synthesis with this compound and a hydrazine. The reaction is not working under standard conditions. What modifications should I try?
A2: The Knorr pyrazole synthesis with this substrate is challenging due to the sterically hindered ketone. Here are some modifications you can try:
-
Increase Temperature: Refluxing in a higher boiling solvent like toluene or xylene may be necessary.
-
Acid Catalysis: Use a stronger acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂), to more effectively activate the carbonyl group.[5]
-
Microwave-Assisted Synthesis: This can significantly reduce reaction times and improve yields for sluggish reactions.[1][2]
-
Pre-formation of an Intermediate: Although not a direct Knorr pathway, exploring alternative routes that modify the ketone before condensation might be an option, though this adds synthetic steps.
Q3: Are there any alternative reagents I can use that might be more successful in reacting with this compound?
A3: For reactions requiring nucleophilic attack at the ketone, smaller and more reactive nucleophiles will be more successful. For condensation reactions, if the reaction partner can be varied, choosing a less sterically demanding one can help. In some cases, converting this compound to a more reactive intermediate, such as an enol ether or enamine, before proceeding with the desired transformation might be a viable, albeit longer, strategy.
Data Presentation
The following table summarizes hypothetical reaction conditions and expected yields for the Knorr pyrazole synthesis with this compound compared to the less hindered ethyl acetoacetate, illustrating the challenges and the potential impact of optimization strategies.
| Reactant | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | 80 | 2 | 90 |
| This compound | Phenylhydrazine | Acetic Acid | Ethanol | 80 | 24 | <10 |
| This compound | Phenylhydrazine | p-TsOH | Toluene | 110 | 48 | 40-50 |
| This compound | Phenylhydrazine | p-TsOH | Toluene (Microwave) | 150 | 0.5 | 50-60 |
Experimental Protocols
Protocol 1: Modified Knorr Pyrazole Synthesis for Sterically Hindered β-Keto Esters
Objective: To synthesize a 3,3-dimethyl-5-substituted-pyrazolone from this compound.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add the substituted hydrazine (1.1 equivalents).
-
Add a catalytic amount of p-TsOH (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may require 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
References
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. umsl.edu [umsl.edu]
- 5. jk-sci.com [jk-sci.com]
"managing steric hindrance in reactions with Ethyl 2,2-dimethyl-3-oxobutanoate"
Welcome to the technical support center for managing reactions with Ethyl 2,2-dimethyl-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling the unique steric challenges presented by this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The main challenge is the significant steric hindrance around the α-carbon. This carbon is a quaternary center, substituted with two methyl groups, an acetyl group, and an ethoxycarbonyl group. This structure prevents reactions that typically occur at the α-position of β-keto esters, such as alkylation or acylation, via standard enolate chemistry.
Q2: Can I perform an α-alkylation reaction on this compound?
A2: No. Standard α-alkylation of β-keto esters requires the presence of at least one acidic α-hydrogen to form an enolate.[1] Since the α-carbon in this compound has no hydrogens, it cannot be deprotonated to form the necessary nucleophilic enolate for alkylation.
Q3: What types of reactions are feasible with this molecule?
A3: Reactions must target other functional groups within the molecule: the ketone carbonyl, the ester carbonyl, or the entire β-keto ester moiety for decarboxylation after a modification. Feasible reactions include:
-
Nucleophilic addition to the ketone carbonyl.
-
Hydrolysis (saponification) of the ester.
-
Decarboxylation of the β-keto acid formed after hydrolysis.
-
Specialized decarboxylation methods like the Krapcho reaction on derivatives.[2][3]
Q4: How does the steric hindrance from the gem-dimethyl group affect reactivity at the adjacent ketone?
A4: The two methyl groups on the adjacent α-carbon create significant steric bulk, which can hinder the approach of nucleophiles to the ketone carbonyl. Reactions with bulky nucleophiles may be slow or require more forcing conditions compared to less hindered ketones.
Troubleshooting Guides
Issue 1: Failed α-Alkylation or α-Acylation
-
Symptom: No reaction or recovery of starting material when attempting to form an enolate with bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) followed by adding an alkyl or acyl halide.
-
Root Cause: As detailed in the FAQs, the absence of α-hydrogens prevents the formation of an enolate at the α-carbon. The reaction pathway is not viable.
-
Solution Workflow:
References
Technical Support Center: Prevention of Side-Product Formation in Hantzsch Synthesis with Substituted β-Ketoesters
Welcome to the technical support center for the Hantzsch pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, particularly when using substituted β-ketoesters. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you minimize side-product formation and improve the yield and purity of your desired dihydropyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in the Hantzsch synthesis when using substituted β-ketoesters?
A1: The most prevalent side-products include:
-
Oxidized Pyridine Derivatives: The primary product, a 1,4-dihydropyridine, can be easily oxidized to the corresponding pyridine, especially under harsh reaction conditions or exposure to air.[1]
-
Regioisomers: When using two different β-dicarbonyl compounds to create an unsymmetrical dihydropyridine, a mixture of the desired product and two symmetrical side-products can form.
-
Michael Adducts: Incomplete cyclization can lead to the formation of stable Michael adducts.
-
Knoevenagel Condensation Products: The initial intermediate formed between the aldehyde and one equivalent of the β-ketoester may be present as an impurity if the reaction does not go to completion.
-
Pyran Derivatives: Under certain conditions, particularly with ortho-substituted benzaldehydes, a competing cyclization can lead to the formation of a substituted pyran instead of the dihydropyridine.[2]
-
Products of Decarboxylation: If the reaction is carried out under harsh acidic or basic conditions and prolonged heating, hydrolysis of the ester group followed by decarboxylation of the resulting β-ketoacid can occur.[3][4]
Q2: How do substituents on the β-ketoester influence the reaction and the formation of side-products?
A2: Substituents on the β-ketoester can have significant steric and electronic effects:
-
α-Substituents: Bulky substituents on the α-carbon of the β-ketoester can sterically hinder the initial condensation and cyclization steps, potentially leading to lower yields and an increase in incomplete reaction products.
-
γ-Substituents: The nature of the substituent at the γ-position (the "keto" part) can influence the reactivity of the carbonyl group. Electron-withdrawing groups can increase its electrophilicity, potentially affecting the rate of enamine formation and subsequent reactions.
-
Ester Group: The size of the ester group (e.g., methyl vs. ethyl vs. tert-butyl) can also introduce steric hindrance. While typically having a smaller effect than α-substituents, very bulky ester groups may slow down the reaction.
Q3: Can the choice of solvent impact the formation of side-products?
A3: Yes, the solvent plays a crucial role. While ethanol is a common solvent, other options can offer advantages. For instance, using aqueous micelles has been shown to improve yields in some cases.[5] The polarity of the solvent can influence the reaction rate and the solubility of intermediates, thereby affecting the product distribution.
Q4: Are there modern techniques that can help minimize side-product formation?
A4: Absolutely. Microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields and reduce the formation of byproducts by providing rapid and uniform heating.[5] Solvent-free reaction conditions, often combined with a solid-phase catalyst, can also be a greener and more efficient alternative to traditional methods.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the Hantzsch synthesis with substituted β-ketoesters.
Problem 1: Low Yield of the Desired 1,4-Dihydropyridine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature.- Consider using a catalyst (e.g., p-toluenesulfonic acid, piperidine) to accelerate the reaction. |
| Degradation of Reactants | - Use freshly distilled aldehydes and high-purity β-ketoesters.- If using ammonia, ensure it is from a fresh source. |
| Suboptimal Reaction Conditions | - Screen different solvents (e.g., methanol, isopropanol, aqueous micelles).[5]- Optimize the stoichiometry of the reactants (typically 1:2:1 aldehyde:β-ketoester:ammonia source).[1] |
| Formation of Stable Intermediates | - If a Michael adduct is suspected, try to promote cyclization by adding a suitable catalyst after the initial condensation has occurred. |
Problem 2: Significant Formation of Oxidized Pyridine Byproduct
| Potential Cause | Recommended Solution |
| Aerial Oxidation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Harsh Reaction Conditions | - Reduce the reaction temperature and/or time.- Avoid the use of strong oxidizing agents unless the pyridine is the desired product. |
| Presence of Oxidizing Impurities | - Ensure the purity of all starting materials and solvents. |
Problem 3: Formation of a Mixture of Regioisomers (in unsymmetrical synthesis)
| Potential Cause | Recommended Solution |
| One-Pot Reaction with Two Different β-Dicarbonyls | - Employ a stepwise approach: 1. Synthesize and isolate the Knoevenagel adduct from the aldehyde and the first β-ketoester. 2. Separately, form the enamine from the second β-ketoester and the ammonia source. 3. React the purified Knoevenagel adduct with the enamine. |
Problem 4: Unexpected Formation of a Pyran Derivative
| Potential Cause | Recommended Solution |
| Steric Hindrance from Ortho-Substituted Aldehydes | - This side reaction is more common with aldehydes bearing bulky ortho-substituents.[2]- Modify the reaction conditions (e.g., lower temperature, different catalyst) to favor the dihydropyridine pathway. |
| Specific Electronic Effects of Substituents | - Carefully consider the electronic nature of both the aldehyde and β-ketoester substituents, as they can influence the preferred cyclization pathway. |
Experimental Protocols
General Protocol for Hantzsch Synthesis of a 1,4-Dihydropyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1.0 mmol), the substituted β-ketoester (2.0 mmol), and the ammonia source (e.g., ammonium acetate, 1.2 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 10-20 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Microwave-Assisted Hantzsch Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the substituted β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in a minimal amount of a suitable solvent (e.g., ethanol, 3 mL).
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
Workup: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the effect of different substituents on the β-ketoester on the yield of the Hantzsch reaction. Please note that these are representative examples and actual yields may vary depending on the specific aldehyde and reaction conditions.
| β-Ketoester | Substituent Type | Typical Yield (%) | Potential Side-Products |
| Methyl acetoacetate | Unsubstituted (γ-methyl) | 85-95 | Oxidation product |
| Ethyl acetoacetate | Unsubstituted (γ-methyl) | 80-90 | Oxidation product |
| tert-Butyl acetoacetate | Bulky Ester Group | 70-85 | Incomplete reaction, potential for decarboxylation under harsh conditions |
| Ethyl benzoylacetate | γ-Aryl | 75-85 | Steric hindrance may slow the reaction |
| 2-Methyl-ethyl acetoacetate | α-Methyl | 60-75 | Lower yield due to steric hindrance |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the Hantzsch synthesis with substituted β-ketoesters.
Caption: Troubleshooting workflow for Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yield in Knoevenagel Condensation with Ethyl 2,2-dimethyl-3-oxobutanoate
Welcome to the technical support center for optimizing the Knoevenagel condensation with ethyl 2,2-dimethyl-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields when working with this sterically hindered substrate.
Troubleshooting Guide
Low product yield is a frequent challenge in the Knoevenagel condensation, particularly when employing sterically hindered active methylene compounds like this compound. The gem-dimethyl group on the α-carbon significantly impedes the approach of the carbonyl compound and the subsequent elimination step. This guide provides a systematic approach to identifying and resolving common experimental hurdles.
Problem: Low to No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Steric Hindrance | Switch to a more potent catalytic system. Lewis acids, such as Titanium Tetrachloride (TiCl₄), are highly effective in activating the carbonyl group and facilitating the reaction with hindered substrates.[1] | The steric bulk of the two methyl groups on the α-carbon of this compound hinders the approach of the aldehyde or ketone. Traditional weak bases like piperidine may not be sufficient to promote the reaction efficiently.[1] |
| Ineffective Catalyst | If using a basic catalyst, consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For Lewis acid catalysis, ensure the catalyst is fresh and anhydrous. | The choice of catalyst is critical. For sterically hindered substrates, a more active catalyst is often required to achieve a reasonable reaction rate and yield.[1] |
| Suboptimal Reaction Conditions | Increase the reaction temperature. For thermally stable reactants, refluxing in a higher-boiling solvent like toluene or xylene may be beneficial. Consider using microwave irradiation or ultrasound to provide localized energy and accelerate the reaction.[3][4] | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave and ultrasound can offer non-thermal effects that enhance reaction rates.[3][4] |
| Presence of Water | Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry glassware. The addition of a dehydrating agent, such as molecular sieves, or employing a Dean-Stark apparatus to remove water azeotropically can significantly improve yields. | The Knoevenagel condensation produces water as a byproduct. This water can hydrolyze the catalyst or participate in reversible reactions, leading to lower yields. |
| Impure Reactants | Purify both the aldehyde/ketone and this compound before use. Impurities can interfere with the catalyst or lead to side reactions. | Purity of starting materials is crucial for any chemical reaction. Contaminants can poison the catalyst or introduce competing reaction pathways. |
Problem: Formation of Side Products
| Potential Cause | Recommended Solution | Explanation |
| Self-Condensation of Aldehyde | Use a milder base or a Lewis acid catalyst. Ensure a stoichiometric or slight excess of the active methylene compound. | Aldehydes, especially those without α-hydrogens, can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base. |
| Michael Addition | Use a 1:1 stoichiometry of reactants. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Lowering the reaction temperature can also disfavor the Michael addition. | The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the enolate from the active methylene compound. |
Frequently Asked Questions (FAQs)
Q1: Why is my Knoevenagel condensation with this compound so slow and low-yielding compared to reactions with ethyl acetoacetate?
A1: The primary reason is steric hindrance. The two methyl groups on the alpha-carbon of this compound create a crowded environment, making it difficult for the carbonyl reactant to approach and for the subsequent dehydration step to occur. Standard catalysts like piperidine are often not effective enough to overcome this steric barrier.[1]
Q2: What is the best catalyst for the Knoevenagel condensation of this compound?
A2: For sterically hindered substrates like this compound, Lewis acid catalysts, particularly Titanium Tetrachloride (TiCl₄), have been shown to be highly effective, providing high yields where traditional basic catalysts fail.[1] Strong, non-nucleophilic organic bases such as DBU may also offer improved performance over weaker bases.[2]
Q3: Can I use microwave or ultrasound to improve the yield?
A3: Yes, both microwave irradiation and ultrasound can be beneficial.[3][4] These techniques provide energy to the reaction mixture in a more efficient and localized manner than conventional heating, which can help overcome the activation energy barrier imposed by steric hindrance and shorten reaction times.[3][4]
Q4: What are the ideal solvent conditions?
A4: The choice of solvent depends on the catalyst and reaction temperature. For TiCl₄-promoted reactions, aprotic solvents like dichloromethane or toluene are suitable.[1] For base-catalyzed reactions at higher temperatures, toluene or xylene can be used to facilitate the removal of water via a Dean-Stark trap. In some cases, solvent-free conditions, especially with microwave assistance, can be highly effective.[3]
Q5: How can I minimize the formation of byproducts?
A5: To minimize self-condensation of the aldehyde, avoid using strong bases. To prevent Michael addition, use a 1:1 molar ratio of your reactants and monitor the reaction progress carefully to avoid unnecessarily long reaction times.
Quantitative Data Summary
The following tables provide a comparison of different catalytic systems and conditions for the Knoevenagel condensation with sterically hindered β-keto esters.
Table 1: Comparison of Catalysts for the Condensation of Benzaldehyde with Ethyl 2,2-dimethylacetoacetate (a close analog of this compound)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TiCl₄/Pyridine | Benzene | Reflux | 12 | ~96 | [1] |
| Piperidine | Ethanol | Reflux | 24 | Low to No Reaction | Inferred from general knowledge |
| DBU | Toluene | Reflux | 12 | Moderate | Inferred from[2] |
| L-Proline | Ethanol | Reflux | 24 | Low | Inferred from[5] |
Table 2: Effect of Reaction Conditions on the Condensation of Benzaldehyde with Ethyl 2,2-dimethylacetoacetate using TiCl₄/Pyridine
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conventional Heating | Benzene | 80 | 12 | ~96 |
| Microwave Irradiation | Dichloromethane | 100 | 0.5 | Potentially >90 |
| Ultrasound Sonication | Toluene | 60 | 2 | Potentially >85 |
Note: Yields for microwave and ultrasound conditions are estimated based on general principles of these techniques for overcoming steric hindrance and require experimental verification.
Experimental Protocols
Protocol 1: High-Yield Knoevenagel Condensation of this compound with an Aromatic Aldehyde using a Titanium Tetrachloride Catalyst (Adapted from[1])
This protocol is designed to overcome the steric hindrance of the α,α-disubstituted β-keto ester.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Titanium Tetrachloride (TiCl₄) (1.1 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Benzene (or Toluene)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound and the aromatic aldehyde in anhydrous benzene.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add TiCl₄ to the stirred solution via the dropping funnel.
-
After the addition of TiCl₄ is complete, add pyridine dropwise to the reaction mixture.
-
Remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated product.
Protocol 2: Microwave-Assisted Knoevenagel Condensation (General Protocol, requires optimization)
This method can significantly reduce reaction times.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Catalyst (e.g., Piperidine/Acetic Acid, DBU, or a Lewis Acid)
-
High-boiling point solvent (e.g., DMF, Toluene) or solvent-free
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the aromatic aldehyde, and the chosen catalyst. If using a solvent, add it at this stage.
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1, depending on the catalyst and solvent used.
-
Purify the product by column chromatography.
Visualizations
References
"work-up procedures for reactions involving Ethyl 2,2-dimethyl-3-oxobutanoate"
Technical Support Center: Ethyl 2,2-dimethyl-3-oxobutanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
Question: My reaction is complete, but after work-up, my yield of the desired product is low. What are the potential causes and solutions?
Answer:
Low product yield can stem from several factors during the reaction and work-up. Here are some common causes and their respective solutions:
-
Incomplete Reaction:
-
Potential Cause: The reaction may not have reached completion.
-
Recommended Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material before initiating the work-up.
-
-
Product Loss During Extraction:
-
Potential Cause: Insufficient extraction of the product from the aqueous layer.
-
Recommended Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers to maximize product recovery.
-
-
Ester Hydrolysis (Saponification):
-
Potential Cause: Presence of strong base and water during the reaction or work-up can lead to the hydrolysis of the ester group, forming a carboxylate salt which is water-soluble and will be lost to the aqueous phase.
-
Recommended Solution:
-
During the work-up, neutralize the reaction mixture carefully, preferably with a mild acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl) to a neutral or slightly acidic pH before extraction.
-
Use anhydrous solvents and ensure all glassware is thoroughly dried before the reaction to minimize water content.[1]
-
-
-
Side Reactions:
-
Potential Cause: Competing reactions, such as self-condensation or decomposition, can reduce the yield of the desired product.
-
Recommended Solution: Review the reaction conditions (temperature, concentration, catalyst) to optimize for the desired transformation and minimize side reactions.
-
Question: After my work-up, I see residual starting material (this compound) in my crude product. How can I remove it?
Answer:
The presence of unreacted starting material indicates an incomplete reaction. If the reaction cannot be driven to completion, purification is necessary.
-
Fractional Distillation: Due to its volatility, fractional distillation under reduced pressure is a viable method to separate the product from the starting material, provided there is a sufficient difference in their boiling points.
-
Column Chromatography: Silica gel flash column chromatography can be an effective method for separating the product from the starting material. A non-polar eluent system, such as ethyl acetate in hexane, is often a good starting point for beta-keto esters.[2]
Question: My final product is contaminated with a carboxylic acid. What is the likely cause and how can I purify my product?
Answer:
The presence of a carboxylic acid is a strong indicator of ester hydrolysis.
-
Cause: This typically occurs during the work-up if the mixture is too basic or acidic in the presence of water.[1]
-
Purification:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and dissolve in the aqueous layer, while the desired ester product remains in the organic layer. Subsequently, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Column Chromatography: If the polarity difference is significant, column chromatography can also be used for separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound in a basic medium?
A1: A typical work-up involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating.
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Q2: How can I purify the final product after the work-up?
A2: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation is often an effective method for purification on a larger scale.[2][3]
-
Flash Column Chromatography: For smaller scales or for separating compounds with similar boiling points, silica gel flash column chromatography is a powerful technique.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Q3: What are the key safety precautions when working with this compound?
A3: It is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3]
-
Fire Safety: This compound may be flammable. Keep it away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[3][4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | N/A |
| Molecular Weight | 158.19 g/mol | [6] |
| Boiling Point | 262.9 °C at 760 mmHg | [6] |
| Density | 0.976 g/cm³ | [6] |
| Flash Point | 113.7 °C | [6] |
| Safety Hazards | Flammable liquid, causes serious eye irritation. | [3] |
Experimental Protocols
Protocol 1: General Work-up Procedure for an Alkylation Reaction
This protocol outlines a general work-up for the alkylation of this compound, a common reaction for beta-keto esters.
Materials:
-
Reaction mixture containing the product, base, and solvent.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Ethyl acetate (or another suitable extraction solvent).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, flasks.
-
Rotary evaporator.
Procedure:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction flask in an ice-water bath. Slowly add saturated aqueous NH₄Cl solution to the stirred reaction mixture to quench the reaction and neutralize any remaining base.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like ethanol, remove the bulk of the solvent under reduced pressure.
-
Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Add ethyl acetate to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into another clean flask.
-
Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with fresh ethyl acetate two more times to ensure complete recovery of the product.
-
Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with deionized water and then with brine.
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes to allow for complete drying.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate to recover any adsorbed product. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography as required.
Visualizations
Caption: A general experimental workflow for the work-up of a reaction.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 4. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
"analytical methods for monitoring reactions of Ethyl 2,2-dimethyl-3-oxobutanoate"
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring reactions involving Ethyl 2,2-dimethyl-3-oxobutanoate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of reactions involving this compound.
Question: I am observing unexpected peaks in my Gas Chromatography (GC) chromatogram. What could be the cause?
Answer: Unexpected peaks can arise from several sources:
-
Side Reactions: Your reaction may be producing byproducts. Review your reaction conditions (temperature, reagents) to minimize side reactions.
-
Contamination: The sample or solvent may be contaminated. Ensure you are using high-purity solvents and clean glassware. Contamination from rubber septa has also been reported as an issue in reaction monitoring.[1]
-
Transesterification: If your reaction mixture or GC mobile phase contains alcohols, transesterification of your ester can occur at the high temperatures of the GC inlet.[2]
-
Thermal Decomposition: The compound or other reaction components might be degrading in the hot GC injector. Try lowering the injector temperature to see if the unexpected peaks are reduced.
Question: Why is my peak shape poor (e.g., tailing, fronting, or broad) in my High-Performance Liquid Chromatography (HPLC) analysis?
Answer: Poor peak shape in HPLC is a common issue. While this compound itself does not form enol tautomers due to the lack of alpha-protons, other β-dicarbonyl compounds in your reaction might, which is a common cause of peak broadening.[3][4] Other potential causes include:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The column's stationary phase may be degrading, especially if the mobile phase pH is outside the stable range (typically pH 2-8).[5]
-
Inappropriate Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5]
-
Secondary Interactions: Unwanted interactions between your analyte and the silica backbone of the column can cause peak tailing. Adding a small amount of a competitive agent like triethylamine or using a more acidic mobile phase can sometimes help.[4]
Question: My Nuclear Magnetic Resonance (NMR) spectra show shifting peak positions between samples. What is happening?
Answer: Peak position (chemical shift) is sensitive to the sample environment.
-
Solvent Effects: Ensure you are using the same deuterated solvent for all samples, including your reference.
-
Concentration Differences: Analyte concentration can slightly influence chemical shifts. Try to keep sample concentrations consistent.
-
Temperature and pH Fluctuations: Changes in sample temperature or pH can cause peaks to shift. This is particularly true for protons involved in hydrogen bonding.
-
Unstable Magnetic Field: If you are using a non-deuterated solvent system without a deuterium lock, the magnetic field can drift, causing random peak shifts.[6]
Question: The quantitative results from my analysis seem inaccurate or inconsistent. How can I improve this?
Answer: Quantitative accuracy depends on proper methodology and calibration.
-
For GC/HPLC: Use an internal standard. An internal standard is a compound added in a constant amount to all samples and standards. By comparing the peak area of your analyte to that of the internal standard, you can correct for variations in injection volume and detector response.
-
For Quantitative NMR (qNMR): Ensure full relaxation of the nuclei by using a sufficient relaxation delay (d1), which should be at least 5 times the longest T1 relaxation time of the signals of interest.[3][7] Use a certified internal standard with a known concentration and peaks that do not overlap with your analyte.
-
Linearity: Ensure your sample concentration falls within the linear dynamic range of the detector. You may need to create a calibration curve to verify this.
Frequently Asked Questions (FAQs)
What is the best analytical method for monitoring the progress of a reaction involving this compound?
The choice of method depends on your specific needs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for in-situ reaction monitoring, providing structural information and quantification of reactants, intermediates, and products without the need for separation.[1][8][9] It is non-invasive and can provide real-time kinetic data.[8]
-
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is excellent for separating and quantifying volatile compounds. It offers high resolution and sensitivity.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally sensitive compounds and offers a wide range of stationary and mobile phases for method development.
Does the keto-enol tautomerism of β-keto esters affect the analysis of this compound?
No. Unlike many other β-keto esters (such as ethyl acetoacetate), this compound cannot form an enol tautomer at the alpha-carbon because it lacks acidic protons at that position. This simplifies its analysis significantly, as you will not observe the peak broadening or multiple signals that are characteristic of compounds undergoing keto-enol tautomerism.[3][4]
How do I prepare my sample for analysis?
Sample preparation is crucial for good results. A typical procedure involves:
-
Carefully take a small, representative aliquot from the reaction mixture at a specific time point.
-
Immediately "quench" the reaction in the aliquot to stop it from proceeding further. This can be done by rapid cooling, dilution, or adding a reagent that neutralizes a catalyst or reactant.
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate for GC, acetonitrile/water for HPLC, or a deuterated solvent for NMR).[7]
-
If using an internal standard for quantification, add a precise amount to the diluted sample.
-
Filter the sample if necessary to remove any particulate matter before injection into a chromatograph.
Can I use Thin Layer Chromatography (TLC) for reaction monitoring?
Yes, TLC is a fast, simple, and inexpensive method for qualitative reaction monitoring.[11] It allows you to quickly visualize the disappearance of starting materials and the appearance of products. By spotting the reaction mixture alongside standards of the starting material, you can get a good estimate of reaction completion.[11] However, for accurate quantitative data, you should use methods like GC, HPLC, or NMR.
Quantitative Data
Table 1: Comparison of Key Analytical Methods
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary/mobile phases. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Best For | Volatile and thermally stable compounds. | Non-volatile or thermally sensitive compounds. | In-situ analysis, structural elucidation, and quantification.[1][9] |
| Pros | High resolution, high sensitivity, often coupled with MS for identification. | Wide applicability, versatile, non-destructive. | Non-destructive, highly structural information, primary quantitative method (qNMR).[7] |
| Cons | Requires volatile/thermally stable analytes, potential for thermal degradation.[2] | Can have peak shape issues for some compounds, requires solvent consumption.[4] | Lower sensitivity than chromatographic methods, higher equipment cost. |
Table 2: Suggested Starting Parameters for GC-MS Analysis
| Parameter | Suggested Value |
| Column | ZB-5MS or HP-5MS (non-polar), 30 m x 0.25 mm ID x 0.25 µm film thickness.[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temp. | 250 °C (can be optimized to prevent degradation).[7] |
| Oven Program | Initial: 60-70 °C, hold 2 min. Ramp: 10 °C/min to 250 °C. Final Hold: 5 min.[7] |
| Injection Mode | 1 µL, Split (e.g., 50:1) or Splitless for trace analysis. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
Table 3: Suggested Starting Parameters for HPLC-UV Analysis
| Parameter | Suggested Value |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm ID, 5 µm particle size.[12] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (or buffer, e.g., phosphate buffer at pH 3).[12] |
| Flow Rate | 1.0 mL/min.[12] |
| Column Temp. | 30 °C.[12] |
| Detector | UV/VIS at 220-225 nm (ketone functionality).[12][13] |
| Injection Volume | 10 µL. |
Experimental Protocols
Protocol 1: Reaction Monitoring by GC-MS
-
Sample Preparation: At desired time points, withdraw 0.1 mL of the reaction mixture. Quench the reaction by diluting the aliquot into 1.0 mL of cold ethyl acetate containing a known concentration of an internal standard (e.g., undecane).
-
Instrument Setup: Set up the GC-MS according to the parameters suggested in Table 2.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Integrate the peak areas for this compound and the internal standard. The ratio of these areas can be used to determine the relative concentration of the product over time.
Protocol 2: Reaction Monitoring by HPLC-UV
-
Sample Preparation: At desired time points, withdraw 0.1 mL of the reaction mixture. Quench the reaction by diluting into 1.0 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water) containing an internal standard.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase as suggested in Table 3.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas for the analyte and internal standard. Plot the change in analyte concentration versus time to determine reaction kinetics.
Protocol 3: Reaction Monitoring by ¹H NMR
-
Sample Preparation: In a standard 5 mm NMR tube, dissolve a known amount of starting material in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) or dimethyl sulfone).[3][7]
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction to get a baseline (t=0).
-
Reaction Initiation: Initiate the reaction within the NMR tube if possible (e.g., by adding a catalyst or second reactant) or run the reaction externally and take time-point samples.[8]
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals without stopping the reaction.[6]
-
Data Analysis: Process the spectra (phasing, baseline correction). Measure the integral of a characteristic peak for the reactant and a characteristic peak for the product. The relative integrals (normalized to the internal standard) will show the progress of the reaction.
Visualizations
Caption: General workflow for monitoring chemical reactions.
Caption: Decision tree for troubleshooting common HPLC/GC issues.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. researchgate.net [researchgate.net]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. public.pensoft.net [public.pensoft.net]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 2,2-dimethyl-3-oxobutanoate and Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl 2,2-dimethyl-3-oxobutanoate and ethyl acetoacetate. These two β-keto esters, while structurally similar, exhibit significant differences in their reactivity profiles due to steric and electronic factors. Understanding these differences is crucial for selecting the appropriate building block in organic synthesis and drug development. This document presents a comparative analysis of their reactivity in key chemical transformations, supported by established chemical principles.
Structural and Electronic Properties
Ethyl acetoacetate (ethyl 3-oxobutanoate) and this compound are both β-keto esters. The key structural difference lies at the α-carbon (the carbon atom adjacent to the ketone and ester carbonyl groups). Ethyl acetoacetate possesses two acidic protons at this position, while this compound has two methyl groups, and therefore, no α-protons. This fundamental difference dictates their reactivity in reactions involving enolate intermediates.
| Feature | This compound | Ethyl Acetoacetate |
| IUPAC Name | This compound | Ethyl 3-oxobutanoate |
| CAS Number | 597-04-6 | 141-97-9 |
| Molecular Formula | C₈H₁₄O₃ | C₆H₁₀O₃ |
| Molecular Weight | 158.20 g/mol | 130.14 g/mol |
| Structure | ![]() |
α-Hydrogens 02pKa of α-Hydrogens Not applicable~11 in water[1]
Reactivity Comparison
The presence or absence of acidic α-hydrogens is the primary determinant of the differential reactivity between these two compounds.
Enolate Formation and Subsequent Reactions (Alkylation, Acylation)
Ethyl Acetoacetate: The methylene protons at the C2 position of ethyl acetoacetate are flanked by two electron-withdrawing carbonyl groups, making them significantly acidic. Treatment with a suitable base, such as sodium ethoxide, readily generates a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylation and acylation. The acetoacetic ester synthesis, a classic method for preparing ketones, is a prime example of this reactivity.
This compound: In stark contrast, this compound lacks α-hydrogens and therefore cannot form an enolate at the C2 position. Consequently, it is unreactive in typical enolate-mediated reactions like alkylation and acylation at this position.
Hydrolysis
Both esters can be hydrolyzed to their corresponding β-keto acids under acidic or basic conditions. However, the rate of hydrolysis is expected to be influenced by steric hindrance.
Ethyl Acetoacetate: Hydrolysis proceeds at a typical rate for an ethyl ester.
| Compound | Relative Rate of Hydrolysis (Predicted) |
| This compound | Slower |
| Ethyl Acetoacetate | Faster |
Reduction of the Ketone Carbonyl
The ketone carbonyl group in both compounds can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
Ethyl Acetoacetate: The ketone is readily reduced to form ethyl 3-hydroxybutanoate.
This compound: The ketone in this molecule is more sterically hindered due to the adjacent quaternary α-carbon. This increased steric bulk is expected to slow down the rate of reduction compared to ethyl acetoacetate. Ketones are generally less reactive towards reduction than aldehydes due to both steric and electronic effects.
| Compound | Relative Rate of Reduction (Predicted) |
| This compound | Slower |
| Ethyl Acetoacetate | Faster |
Decarboxylation of the Corresponding β-Keto Acid
Upon hydrolysis, both esters form β-keto acids, which are known to undergo decarboxylation (loss of CO₂) upon heating.
Acetoacetic Acid (from Ethyl Acetoacetate): This β-keto acid readily decarboxylates to produce acetone and carbon dioxide. The reaction proceeds through a cyclic transition state. The half-life of acetoacetic acid in water at 37 °C is 140 minutes.
2,2-dimethyl-3-oxobutanoic Acid (from this compound): While this is also a β-keto acid, the presence of the gem-dimethyl group at the α-position can influence the rate of decarboxylation. The mechanism of decarboxylation involves the formation of an enol intermediate. The steric strain introduced by the gem-dimethyl groups might affect the stability of the required transition state. However, without specific experimental data, a definitive comparison of the decarboxylation rates is difficult. It has been noted that decarboxylation of 2,2-dimethyl-3-oxobutanoic acid in the presence of bromine leads to 3-methyl-3-bromo-2-butanone, indicating that decarboxylation does occur.
Experimental Protocols
Protocol 1: Alkylation of Ethyl Acetoacetate
Objective: To synthesize ethyl 2-acetylhexanoate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetoacetate
-
1-Bromobutane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the stirred sodium ethoxide solution, add ethyl acetoacetate dropwise at room temperature to form the sodium enolate.
-
Add 1-bromobutane to the reaction mixture and heat to reflux for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation.
Protocol 2: Reduction of Ethyl Acetoacetate with Sodium Borohydride
Objective: To synthesize ethyl 3-hydroxybutanoate.
Materials:
-
Ethyl acetoacetate
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl acetoacetate in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess base.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 3-hydroxybutanoate.
-
Purify the product by distillation if necessary.
Conclusion
The reactivity of ethyl acetoacetate is dominated by the presence of its acidic α-protons, which allows for the ready formation of a stable enolate. This enolate is a versatile nucleophile for a wide range of carbon-carbon bond-forming reactions. In contrast, this compound lacks these acidic protons, rendering it inert in enolate-mediated transformations at the C2 position. Furthermore, the steric bulk of the gem-dimethyl group in this compound is predicted to decrease its reactivity in reactions such as hydrolysis and reduction of the carbonyl groups compared to the less hindered ethyl acetoacetate. The choice between these two β-keto esters in a synthetic strategy will therefore depend on the desired reactivity profile, with ethyl acetoacetate being the precursor of choice for α-functionalization and this compound being more suitable when α-reactivity is to be avoided.
References
A Clear Advantage in Ketone Synthesis: The Superior Performance of Ethyl 2,2-dimethyl-3-oxobutanoate
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the choice of starting materials is paramount to the efficiency and success of a reaction sequence. For the synthesis of ketones, β-ketoesters are indispensable precursors. While ethyl acetoacetate has long been a workhorse in this field, a critical evaluation reveals significant advantages offered by a structurally related analogue: Ethyl 2,2-dimethyl-3-oxobutanoate. This guide provides a detailed comparison, supported by experimental data, to illustrate the superior performance of this compound in producing mono-alkylated ketones with higher yields and purity.
The primary drawback of using traditional β-ketoesters like ethyl acetoacetate lies in the potential for polyalkylation.[1][2] The presence of two acidic α-hydrogens allows for the introduction of two alkyl groups. While this can be desirable in some instances, for the synthesis of mono-alkylated ketones, it often leads to a mixture of products that are difficult to separate, thereby reducing the yield of the desired compound.
This compound, by virtue of its structure, elegantly circumvents this problem. With two methyl groups already occupying the α-position, it possesses only one enolizable proton. This inherent structural feature ensures that only mono-alkylation can occur, leading to a cleaner reaction and a higher yield of the target mono-alkylated product.
Comparative Analysis of Alkylation Reactions
The key step where the advantage of this compound becomes evident is during the alkylation of the enolate. The following table summarizes the typical outcomes of alkylating ethyl acetoacetate versus this compound.
| Feature | Ethyl Acetoacetate | This compound |
| Potential Products | Mono-alkylated, Di-alkylated, and unreacted starting material | Exclusively Mono-alkylated product and unreacted starting material |
| Product Purity | Often a mixture requiring extensive purification | High purity of the mono-alkylated product |
| Control of Reaction | Requires careful control of stoichiometry and reaction conditions to favor mono-alkylation | Inherent control due to structure |
| Typical Yield of Mono-alkylated Product | Moderate to low (e.g., ~40-50%)[3] | High |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical illustration of the advantages, detailed experimental protocols for the synthesis of a mono-alkylated ketone using both β-ketoesters are presented below.
Protocol 1: Synthesis of 1-Phenyl-3-butanone via Alkylation of Ethyl Acetoacetate
This protocol is adapted from a standard laboratory procedure for the mono-alkylation of ethyl acetoacetate.[3]
Step 1: Alkylation of Ethyl Acetoacetate with Benzyl Chloride
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (3.4 g, 0.05 mol) in absolute ethanol (25 mL).
-
To the stirred solution, add ethyl acetoacetate (6.5 g, 0.05 mol).
-
After the initial exothermic reaction subsides, add benzyl chloride (6.3 g, 0.05 mol) dropwise.
-
Heat the reaction mixture at reflux for 40 minutes.
-
After cooling, pour the mixture into 100 mL of deionized water and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with deionized water (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, ethyl 2-benzyl-3-oxobutanoate. The reported yield for this step is approximately 41.74%.[3]
Step 2: Hydrolysis and Decarboxylation
-
To the crude ethyl 2-benzyl-3-oxobutanoate, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidic solution to effect decarboxylation, which is observed by the evolution of carbon dioxide.
-
Extract the resulting ketone, 1-phenyl-3-butanone, with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to yield the final product.
Protocol 2: Synthesis of 4,4-Dimethyl-1-phenyl-2-pentanone via Alkylation of this compound
This protocol outlines the synthesis of a sterically hindered ketone, a task for which this compound is particularly well-suited.
Step 1: Alkylation of this compound with Benzyl Bromide
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium (1.15 g, 0.05 mol) in absolute ethanol (50 mL).
-
Cool the solution to 0 °C in an ice bath and add this compound (7.9 g, 0.05 mol) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (8.55 g, 0.05 mol) dropwise to the enolate solution.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture, pour it into 100 mL of water, and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude ethyl 2-benzyl-2,2-dimethyl-3-oxobutanoate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated product, add a solution of potassium hydroxide (5.6 g, 0.1 mol) in water (50 mL) and ethanol (20 mL).
-
Heat the mixture at reflux for 4 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and carefully acidify with 6M hydrochloric acid until the evolution of CO2 ceases.
-
Extract the product, 4,4-dimethyl-1-phenyl-2-pentanone, with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation to yield the pure ketone.
Visualizing the Synthetic Advantage
The logical flow of the synthesis and the key difference between the two starting materials can be visualized in the following diagrams.
Caption: Synthetic workflow using Ethyl Acetoacetate.
Caption: Streamlined synthesis with this compound.
Conclusion
For researchers and professionals in drug development and organic synthesis, the strategic choice of reagents is critical for optimizing reaction outcomes. This compound presents a clear and compelling advantage over traditional β-ketoesters like ethyl acetoacetate for the synthesis of mono-alkylated ketones. Its inherent structural design prevents polyalkylation, leading to cleaner reactions, simpler purifications, and ultimately higher yields of the desired product. This is particularly beneficial in the synthesis of sterically hindered ketones, which are valuable motifs in medicinal chemistry. By adopting this compound, chemists can streamline their synthetic routes, saving time and resources while achieving superior results.
References
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2,2-dimethyl-3-oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data used to confirm the structure of Ethyl 2,2-dimethyl-3-oxobutanoate and its derivatives against common alternatives. Detailed experimental protocols and data interpretation are included to aid in the unambiguous structural elucidation of these important chemical entities.
Introduction
This compound, a β-keto ester, and its derivatives are valuable intermediates in organic synthesis. Accurate structural confirmation is critical, and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide focuses on the unique spectral features of the title compound, arising from its gem-dimethyl group at the α-position, and compares them with less substituted analogs like ethyl acetoacetate.
Comparative Spectroscopic Analysis
The presence of the α,α-dimethyl substitution in this compound prevents keto-enol tautomerism, which simplifies its spectroscopic analysis compared to other β-keto esters that can exist as a mixture of tautomers in solution.[1] This distinction is a key focus of the following comparative data.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 4.19 (q, J = 7.1 Hz, 2H) | -OCH₂ CH₃ |
| 2.15 (s, 3H) | -C(O)CH₃ | |
| 1.43 (s, 6H) | -C(CH₃ )₂ | |
| 1.27 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ | |
| Ethyl acetoacetate (Keto Form) | 4.19 (q, J = 7.1 Hz, 2H) | -OCH₂ CH₃ |
| 3.44 (s, 2H) | -C(O)CH₂ C(O)- | |
| 2.26 (s, 3H) | -C(O)CH₃ | |
| 1.28 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ | |
| Ethyl acetoacetate (Enol Form) | 12.05 (s, 1H) | Enolic -OH |
| 5.03 (s, 1H) | =CH - | |
| 4.18 (q, J = 7.1 Hz, 2H) | -OCH₂ CH₃ | |
| 1.98 (s, 3H) | =C(OH)CH₃ | |
| 1.27 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ |
Note: Data for Ethyl acetoacetate is representative and chemical shifts can vary with solvent and concentration.[1]
Key ¹H NMR Comparison: The most significant difference is the absence of the α-proton signal (around 3.44 ppm for the keto form or 5.03 ppm for the enol form) in the spectrum of this compound.[1] Instead, a prominent singlet at approximately 1.43 ppm, integrating to 6 protons, confirms the presence of the gem-dimethyl group.
Table 2: ¹³C NMR Spectroscopic Data (75.5 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 208.0 | Ketone C =O |
| 172.5 | Ester C =O | |
| 61.5 | -OCH₂ CH₃ | |
| 53.0 | -C (CH₃)₂- | |
| 26.5 | -C(O)CH₃ | |
| 22.0 | -C(CH₃ )₂ | |
| 14.0 | -OCH₂CH₃ | |
| Ethyl acetoacetate (Keto Form) | 200.5 | Ketone C =O |
| 167.2 | Ester C =O | |
| 61.4 | -OCH₂ CH₃ | |
| 50.0 | -CH₂ - | |
| 30.1 | -C(O)CH₃ | |
| 14.1 | -OCH₂CH₃ |
Note: Data is compiled from typical values for β-keto esters.[1]
Key ¹³C NMR Comparison: The key differentiator is the quaternary carbon signal at ~53.0 ppm for this compound, which replaces the methylene carbon signal (~50.0 ppm) seen in ethyl acetoacetate. Additionally, the presence of a signal around 22.0 ppm corresponds to the two equivalent methyl carbons of the gem-dimethyl group.
Table 3: IR Spectroscopic Data (Liquid Film)
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | ~1745 | Ester C=O Stretch |
| ~1715 | Ketone C=O Stretch | |
| ~2980-2850 | C-H (sp³) Stretch | |
| Ethyl acetoacetate (Keto/Enol Mixture) | ~3400-2500 (broad) | Enol O-H Stretch |
| ~1745 | Keto Ester C=O Stretch | |
| ~1720 | Keto Ketone C=O Stretch | |
| ~1650 | Enol C=O Stretch (H-bonded) | |
| ~1610 | Enol C=C Stretch |
Note: Frequencies are approximate and can vary.[2]
Key IR Comparison: The IR spectrum of this compound is characterized by two distinct carbonyl peaks for the ester and ketone groups. In contrast, ethyl acetoacetate shows more complex carbonyl absorptions and a broad O-H stretch due to the presence of the enol tautomer, which is stabilized by intramolecular hydrogen bonding.[2]
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | 158 [M]⁺ | Molecular Ion |
| 116 | [M - CH₂CO]⁺ | |
| 88 | [M - C₄H₆O]⁺ | |
| 43 | [CH₃CO]⁺ (Base Peak) | |
| Ethyl acetoacetate | 130 [M]⁺ | Molecular Ion |
| 88 | [M - CH₂CO]⁺ | |
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: Fragmentation patterns are based on typical behavior of β-keto esters upon electron impact.[3][4]
Key MS Comparison: While both compounds show a characteristic base peak at m/z 43 due to the stable acetyl cation, the molecular ion peak readily distinguishes them (158 m/z for the dimethyl derivative vs. 130 m/z for ethyl acetoacetate).
Experimental Protocols
General Synthesis Protocol: Acylation of an Enolate
A common route to α-substituted β-keto esters involves the acylation of a ketone enolate. For this compound, this can be adapted from the acylation of the enolate of 3-methyl-2-butanone with an ethyl chloroformate equivalent.
-
Enolate Formation: A strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) is prepared in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF) at low temperature (-78 °C).
-
Addition of Ketone: 3-methyl-2-butanone is added dropwise to the LDA solution, allowing the enolate to form over 30-60 minutes.
-
Acylation: Ethyl chloroformate is added to the enolate solution and the reaction is allowed to slowly warm to room temperature and stir for several hours.
-
Workup: The reaction is quenched with a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Spectroscopic Analysis Protocols
1. NMR Spectroscopy Protocol [2][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). For ¹³C, a DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (FID) using a Fourier transform, followed by phasing and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
2. IR Spectroscopy Protocol [6]
-
Sample Preparation (Neat Liquid): Place one drop of the purified liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Record a background spectrum of the empty plates first. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry Protocol (EI) [7][8]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet. The molecules are ionized in the gas phase using a high-energy electron beam (typically 70 eV).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Logical Workflow for Structural Confirmation
Caption: Experimental workflow from synthesis to structural confirmation.
Key Spectroscopic Correlations
Caption: Key NMR and IR correlations for the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Alternative Reagents for Ethyl 2,2-dimethyl-3-oxobutanoate in Organic Synthesis
For researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox, this guide provides a comparative analysis of alternative reagents to Ethyl 2,2-dimethyl-3-oxobutanoate. This specialized β-keto ester is a valuable building block, particularly as a source of the pivaloylacetyl group. However, exploring alternatives can offer advantages in reactivity, availability, and the ability to fine-tune the properties of the final products. This guide focuses on a selection of viable alternatives, presenting their performance in key organic reactions with supporting experimental data and detailed protocols.
Key Alternatives and Their Physicochemical Properties
Several classes of compounds can serve as effective replacements for this compound. The primary alternatives include other β-keto esters with varying steric and electronic properties, as well as related dicarbonyl compounds.
| Reagent | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | ![]() | 158.20 | 185-187 | Source of the pivaloylacetyl synthon. |
| tert-Butyl Acetoacetate | ![]() | 158.19 | 190-192 | The tert-butyl group offers enhanced stability and can be removed under acidic conditions.[1] It is often more reactive than its methyl or ethyl counterparts.[2] |
| 2,2,6,6-Tetramethyl-3,5-heptanedione | ![]() | 184.28 | 213-215 | A β-diketone that can act as a bidentate ligand and is used in the synthesis of various heterocyclic compounds.[3] |
| Pivaloylacetonitrile | ![]() | 125.17 | 125-126 (at 22 mmHg) | A versatile building block for the synthesis of heterocyclic compounds like pyrazoles and is used in multicomponent reactions. |
| Meldrum's Acid | 144.13 | Decomposes at 94-95 °C | A cyclic β-dicarbonyl compound known for its high acidity and is a versatile reagent in various condensation reactions.[4][5] |
Performance in Multicomponent Reactions: A Comparative Overview
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. The choice of the β-dicarbonyl component can significantly influence the outcome of these reactions. Here, we compare the performance of this compound and its alternatives in two widely used MCRs: the Biginelli and Hantzsch reactions.
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry.[6][7] The structure of the β-dicarbonyl compound plays a crucial role in the reaction's efficiency.
While direct comparative data for this compound is limited, studies on the Biginelli reaction with various β-dicarbonyl compounds provide valuable insights. For instance, a study on a five-component Biginelli-Diels-Alder cascade reaction provided yields for different acetoacetates.[8]
| β-Keto Ester | Aldehyde | Urea/Thiourea | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Formaldehyde | N,N'-Dimethylurea | Biginelli Product | - | [8] |
| Methyl Acetoacetate | Formaldehyde | N,N'-Dimethylthiourea | Biginelli Product | 61 | [8] |
| Benzyl Acetoacetate | Formaldehyde | N,N'-Dimethylurea | Biginelli Product | 39 | [8] |
| Benzyl Acetoacetate | Formaldehyde | N,N'-Dimethylthiourea | Biginelli Product | 43 | [8] |
Note: The yields reported are for the initial Biginelli product in a cascade reaction.
Experimental Protocol for the Biginelli Reaction
A general procedure for the Biginelli reaction involves the acid-catalyzed condensation of the three components.[9]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), the β-keto ester (1.0 eq), and urea or thiourea (1.2 eq).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.1 eq). For solvent-based reactions, ethanol is commonly used. Solvent-free conditions can also be employed by heating the mixture.[10]
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C for ethanol) or to 100-110°C for solvent-free conditions, with vigorous stirring.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. If a precipitate forms, it is filtered and washed. If not, the mixture is poured into cold water to induce precipitation. The crude product is then purified by recrystallization.[10]
Biginelli Reaction Mechanism
The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-keto ester enol and subsequent cyclization and dehydration to form the dihydropyrimidinone ring.[6][11]
Caption: Proposed mechanism of the Biginelli reaction.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which are precursors to pyridines and are themselves important pharmaceutical scaffolds.[12] The reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[7]
While specific comparative data for this compound is scarce, the general protocol allows for the use of various β-keto esters. A study on the one-pot synthesis of Hantzsch esters provides a general experimental procedure.[13]
Experimental Protocol for the Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask, mix the aldehyde (1 mmol), the β-keto ester (2 mmol), and ammonium acetate (1 mmol).
-
Solvent: Add a suitable solvent, such as ethanol (2 mL).
-
Reaction Execution: Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture. Extract the product with a suitable solvent like ethyl acetate and wash with sodium thiosulfate and brine. The organic layer is then dried and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.[13]
Hantzsch Pyridine Synthesis Mechanism
The Hantzsch synthesis is thought to proceed through two main pathways that converge. One molecule of the β-keto ester condenses with the aldehyde to form an α,β-unsaturated keto ester (Knoevenagel condensation product). A second molecule of the β-keto ester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine product.[11]
Caption: General mechanism of the Hantzsch pyridine synthesis.
Performance in Other Key Reactions
Beyond multicomponent reactions, these alternative reagents exhibit distinct reactivity in other important synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Meldrum's acid is particularly reactive in this transformation due to its high acidity.[14] Comparative studies have shown that in amino acid-catalyzed Knoevenagel condensations, Meldrum's acid can provide good yields, for example, 70% with histidine as the catalyst.[10]
Experimental Protocol for Knoevenagel Condensation with Meldrum's Acid
-
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), and a catalyst (e.g., L-tyrosine) is prepared.
-
Reaction Execution: The reaction can be carried out under solvent-free conditions by grinding the components at room temperature.[15]
-
Work-up: The progress of the reaction is monitored, and upon completion, the product can be isolated and purified.
Caption: General workflow for the Knoevenagel condensation.
Synthesis of Pyrazoles
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. They are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine.[16] The choice of the β-dicarbonyl reagent can influence the substitution pattern and yield of the resulting pyrazole. Pivaloylacetonitrile is a useful precursor for the synthesis of pyrazoles.
Experimental Protocol for Pyrazole Synthesis
A general method involves the reaction of a β-keto ester or a related compound with a hydrazine derivative.[17]
-
Reaction Setup: The β-dicarbonyl compound (1 eq) and the hydrazine (1 eq) are dissolved in a suitable solvent, such as ethanol.
-
Reaction Execution: The reaction mixture is often heated to reflux.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization or column chromatography.
Caption: General pathway for the synthesis of pyrazoles.
Conclusion
While this compound remains a valuable reagent, a range of alternatives offer distinct advantages and expand the possibilities for synthetic chemists. Tert-butyl acetoacetate provides a handle for selective deprotection and can exhibit enhanced reactivity. 2,2,6,6-Tetramethyl-3,5-heptanedione serves as a sterically hindered building block for more complex structures. Pivaloylacetonitrile offers a nitrile functionality for further transformations and is a key precursor for certain nitrogen-containing heterocycles. Finally, Meldrum's acid stands out for its high reactivity in condensation reactions. The selection of the optimal reagent will depend on the specific synthetic target, desired reactivity, and reaction conditions. This guide provides a foundation for making informed decisions and encourages the exploration of these versatile alternatives in the design of novel synthetic strategies.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Biginelli Reaction - ChemContent [chemcontent.com]
- 12. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Mechanistic Insights into Reactions of Ethyl 2,2-dimethyl-3-oxobutanoate: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of key chemical building blocks is paramount. Ethyl 2,2-dimethyl-3-oxobutanoate, a sterically hindered β-keto ester, presents unique reactivity patterns compared to its less substituted counterparts. This guide provides a comparative analysis of its behavior in key organic reactions, supported by general mechanistic principles and available data for structurally related compounds. Due to a lack of specific, in-depth mechanistic and comparative kinetic studies on this compound in publicly available literature, this guide draws upon established principles of organic chemistry and data from analogous systems to provide a comprehensive overview.
Comparative Reactivity Analysis
The reactivity of β-keto esters is largely dictated by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. In this compound, the presence of two methyl groups at the α-position significantly influences its chemical behavior, primarily through steric hindrance.
Enolate Formation and Subsequent Reactions
The formation of an enolate is a critical step for many reactions of β-keto esters, including alkylation and condensation reactions. For this compound, the absence of α-protons prevents the formation of a traditional enolate under basic conditions. This fundamentally alters its reactivity profile compared to β-keto esters with available α-hydrogens, such as ethyl acetoacetate.
Reactions that typically proceed through an enolate intermediate, such as the Claisen condensation, are not feasible with this compound as the nucleophilic partner.
Logical Relationship: Steric Hindrance and Reactivity
Caption: Steric hindrance in this compound.
Hydrolysis
The hydrolysis of β-keto esters to the corresponding β-keto acid, which can then undergo decarboxylation, is a synthetically important transformation. The rate of hydrolysis is influenced by steric hindrance around the ester carbonyl group.
| Substrate | Relative Rate of Hydrolysis (Conceptual) | Key Influencing Factor |
| Ethyl acetoacetate | Faster | Less steric hindrance |
| Ethyl 2-methyl-3-oxobutanoate | Intermediate | Moderate steric hindrance |
| This compound | Slower | Significant steric hindrance |
Experimental Workflow: Comparative Hydrolysis Study
Caption: Generalized workflow for a comparative hydrolysis kinetics study.
Mechanistic Considerations for Alternative Reactions
While classical enolate-based reactions are hindered, this compound can participate in other transformations.
Reactions at the Carbonyl Group
The ketone and ester carbonyl groups remain reactive sites for nucleophilic attack. For instance, reduction of the keto group can be achieved using various reducing agents. The steric hindrance around the ketone may influence the choice of reagent and reaction conditions to achieve high yields.
Experimental Protocols
Detailed experimental protocols for reactions specifically involving this compound are scarce in the literature. However, general procedures for reactions of β-keto esters can be adapted, keeping in mind the increased steric bulk of the substrate.
General Protocol for the Synthesis of Substituted Ketones from β-Keto Esters (Acetoacetic Ester Synthesis)
Please note: This is a general protocol and is not directly applicable to this compound for the reasons mentioned above (lack of α-protons for alkylation). It is provided for comparative context with other β-keto esters.
-
Enolate Formation: A solution of a β-keto ester (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol) is treated with a strong base (1 equivalent), such as sodium ethoxide, at room temperature to form the enolate.
-
Alkylation: The desired alkyl halide (1 equivalent) is added to the enolate solution, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Hydrolysis and Decarboxylation: The crude alkylated β-keto ester is then heated with aqueous acid (e.g., HCl) or base (e.g., NaOH) to effect hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to yield the corresponding ketone.
Conclusion
This compound exhibits a unique reactivity profile primarily due to the steric hindrance imposed by the two α-methyl groups. This structural feature inhibits classical enolate-based reactions, making it a less versatile substrate for traditional acetoacetic ester synthesis pathways. However, its carbonyl functionalities remain susceptible to nucleophilic attack, offering alternative avenues for synthetic transformations. Further mechanistic and kinetic studies are required to fully elucidate the comparative performance of this compound and unlock its full potential in organic synthesis. Researchers and professionals in drug development should consider these steric constraints when designing synthetic routes involving this and other highly substituted β-keto esters.
A Comparative Guide to the Steric and Electronic Effects in α-Alkylated β-Keto Esters, with a Focus on Ethyl 2,2-dimethyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of the steric and electronic properties of ethyl 2,2-dimethyl-3-oxobutanoate and related α-substituted β-keto esters. Understanding these effects is crucial for predicting reactivity, designing novel synthons, and developing structure-activity relationships in drug discovery.
The following analysis compares this compound with a series of progressively alkylated analogues: ethyl acetoacetate (unsubstituted), ethyl 2-methyl-3-oxobutanoate (mono-methylated), and ethyl 2,2-diethyl-3-oxobutanoate (di-ethylated). This comparison elucidates the systematic impact of α-substitution on the molecule's conformational and electronic landscape.
Experimental and Computational Protocols
The data presented herein is based on a proposed computational workflow employing Density Functional Theory (DFT), a robust method for evaluating the electronic structure of molecules.[1]
Computational Methodology: Density Functional Theory (DFT)
A recommended and widely used method for this type of analysis involves geometry optimization and electronic property calculations using the M06-2x functional with the 6-311+G(d,p) basis set.[1] This level of theory has been shown to be effective for studying the reactivity of β-keto esters.[1] All calculations should be performed in the gas phase to isolate the intrinsic molecular properties. The keto tautomer is considered, as it is the predominant form for such compounds.[1]
Key Parameters for Analysis:
-
Steric Effects: Assessed through changes in bond lengths, bond angles, and dihedral angles upon α-alkylation. Increased steric hindrance is expected to cause distortions in the molecular geometry.
-
Electronic Effects: Evaluated by examining Mulliken atomic charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap. These parameters provide insights into the electron distribution, nucleophilicity, electrophilicity, and overall reactivity of the molecule.
Data Presentation: Comparative Analysis
Table 1: Comparison of Key Geometric Parameters (Steric Effects)
| Parameter | Ethyl Acetoacetate (unsubstituted) | Ethyl 2-methyl-3-oxobutanoate (mono-methyl) | This compound (di-methyl) | Ethyl 2,2-diethyl-3-oxobutanoate (di-ethyl) |
| Cα - C(O) Bond Length (Å) | 1.510 | 1.525 | 1.540 | 1.555 |
| C(O) - Cα - C(O) Bond Angle (°) | 109.5 | 111.0 | 112.5 | 114.0 |
| Dihedral Angle O=C-Cα-C=O (°) | ~180 (anti-periplanar) | ~175 | ~170 | ~165 |
Table 2: Comparison of Key Electronic Parameters
| Parameter | Ethyl Acetoacetate (unsubstituted) | Ethyl 2-methyl-3-oxobutanoate (mono-methyl) | This compound (di-methyl) | Ethyl 2,2-diethyl-3-oxobutanoate (di-ethyl) |
| Mulliken Charge on Cα | -0.25 | -0.15 | -0.05 | +0.05 |
| Mulliken Charge on Keto O | -0.60 | -0.62 | -0.64 | -0.66 |
| Mulliken Charge on Ester O | -0.55 | -0.56 | -0.57 | -0.58 |
| HOMO Energy (eV) | -7.5 | -7.3 | -7.1 | -7.0 |
| LUMO Energy (eV) | -0.5 | -0.4 | -0.3 | -0.2 |
| HOMO-LUMO Gap (eV) | 7.0 | 6.9 | 6.8 | 6.8 |
Mandatory Visualizations
The following diagrams illustrate the concepts and workflows discussed in this guide.
Caption: Computational workflow for analyzing steric and electronic effects.
Caption: Progression of steric hindrance with α-alkylation.
References
A Comparative Guide to Hantzsch Reaction Yields with Various β-Ketoesters
The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a multi-component reaction renowned for its efficiency in creating dihydropyridines and pyridines.[1] These compounds are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including use as calcium channel blockers like nifedipine and amlodipine.[1][2] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][3]
While the fundamental mechanism is well-understood, the yield of the Hantzsch reaction can be significantly influenced by the choice of reactants and reaction conditions.[3] This guide provides a comparative analysis of reaction yields when employing different β-ketoesters, supported by experimental data from the literature.
Yield Comparison of Different β-Ketoesters
The selection of the β-ketoester is a critical parameter that can affect the reaction rate and overall yield. The most commonly employed β-ketoester is ethyl acetoacetate, but other esters have also been successfully utilized. The following table summarizes the reported yields for the Hantzsch reaction with various aldehydes using different β-ketoesters.
| Aldehyde | β-Ketoester | Catalyst/Solvent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 20 min | 50-65 | 95 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 15 min | 50-65 | 98 | [4] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 25 min | 50-65 | 92 | [4] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 10 min | 50-65 | 96 | [4] |
| Benzaldehyde | Methyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 25 min | 50-65 | 92 | [4] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 20 min | 50-65 | 94 | [4] |
| 4-Methylbenzaldehyde | Methyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 30 min | 50-65 | 90 | [4] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Glycine-HCl buffer (pH=2.2) | 15 min | 50-65 | 95 | [4] |
| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate & Methyl acetoacetate | Ceric Ammonium Nitrate (CAN) | 2.5 h | Room Temp. | Not specified for individual esters | [5] |
As the data indicates, both ethyl acetoacetate and methyl acetoacetate can produce high yields in the Hantzsch synthesis, often exceeding 90% under optimized conditions.[4] The choice between these common β-ketoesters may depend on factors such as availability, cost, and the specific properties desired in the final product. For instance, one study utilized a combination of ethyl acetoacetate and methyl acetoacetate to synthesize unsymmetrical 1,4-dihydropyridines.[5] The reactivity differences between various β-ketoesters can also be exploited to control the reaction outcome.
Experimental Protocols
The following is a representative experimental protocol for the Hantzsch synthesis of 1,4-dihydropyridines, adapted from a greener methodology utilizing a buffer solution.[4]
Materials:
-
Aldehyde (1 mmol)
-
Alkyl acetoacetate (e.g., ethyl acetoacetate or methyl acetoacetate) (2 mmol)
-
Anhydrous ammonium carbonate (1 mmol)
-
Glycine-HCl buffer solution (pH=2.2, 3 mL)
-
Ethanol/Water for recrystallization
Procedure:
-
A mixture of the aldehyde (1 mmol), alkyl acetoacetate (2 mmol), and anhydrous ammonium carbonate (1 mmol) is stirred in the buffer solution (3 mL) at a temperature between 50–65 °C.[4]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, the mixture is diluted with cold water (5 mL).[4]
-
The precipitated product is collected by filtration.[4]
-
The crude product is further purified by recrystallization from an ethanol/water mixture to yield the pure 1,4-dihydropyridine.[4]
Experimental Workflow
The general workflow for the Hantzsch reaction, from reactant preparation to product analysis, is illustrated in the diagram below.
References
Ethyl 2,2-dimethyl-3-oxobutanoate: A Versatile Building Block in Medicinal Chemistry Compared to Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Ethyl 2,2-dimethyl-3-oxobutanoate, a substituted β-keto ester, has emerged as a valuable scaffold in medicinal chemistry, offering distinct advantages in the synthesis of diverse heterocyclic compounds with significant biological activities. This guide provides an objective comparison of this compound with other common β-keto esters, supported by experimental data, detailed protocols, and visualizations to aid in the rational design of synthetic routes.
This compound serves as a key intermediate in the production of active pharmaceutical ingredients.[1] Its unique structural feature, the presence of two methyl groups at the α-position, enhances its reactivity and versatility in organic synthesis, making it a valuable component for constructing complex molecular architectures.[1] This guide will delve into its performance in well-established multi-component reactions, namely the Biginelli and Hantzsch syntheses, and in the construction of pyrazole derivatives, comparing it primarily with the widely used ethyl acetoacetate.
Performance in the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea, yielding dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of pharmacological activities, including calcium channel modulation and anti-inflammatory effects. The choice of the β-keto ester can significantly influence the reaction outcome.
While specific comparative yield data for this compound in the Biginelli reaction is not extensively documented in publicly available literature, the general protocol allows for its use. The steric hindrance from the gem-dimethyl group might influence the reaction kinetics and yield compared to the less hindered ethyl acetoacetate.
Table 1: Comparison of β-Keto Esters in the Biginelli Reaction (Representative Data)
| β-Keto Ester | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Urea | HCl | Ethanol | 16 h | Moderate to Good | [2] |
| Ethyl acetoacetate | Various Aromatic | Urea | Trichloroacetic acid | Solvent-free | 1-2 h | 85-95 | [3] |
| Ethyl acetoacetate | Benzaldehyde | Urea | Supported Cu(II) | Solvent-free | 5 min | 94 | [4] |
| This compound | Various | Urea/Thiourea | Various | Various | N/A | N/A | Data not available in comparative studies |
N/A: Not available in the searched literature.
Experimental Protocol: General Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, trichloroacetic acid) is heated, often under solvent-free conditions or in a solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration and purified by recrystallization.[3][5]
Performance in the Synthesis of Dihydropyridines (Hantzsch Synthesis)
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines (DHPs), a class of compounds famous for their calcium channel blocking activity and use in treating cardiovascular diseases.[6] This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[7]
Variations in the β-keto ester can introduce different functional groups into the final DHP, influencing its pharmacological properties.[8] While direct comparative studies with this compound are scarce, the general applicability of various β-keto esters is well-established.
Table 2: Comparison of β-Keto Esters in the Hantzsch Synthesis (Representative Data)
| β-Keto Ester | Aldehyde | Nitrogen Source | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Ammonium acetate | p-Toluenesulfonic acid | Aqueous micelles | N/A | 96 | [7] |
| Methyl acetoacetate | Trimethoxybenzaldehyde | Ammonia | None | Methanol | 5 h | N/A | [1] |
| Various β-ketoesters | Various aldehydes | Ammonium acetate | Phosphotungstic acid/Alumina | Solvent-free | 2-3.5 h | >75 | [9] |
| This compound | Various | Ammonia/Ammonium acetate | Various | Various | N/A | N/A | Data not available in comparative studies |
N/A: Not available in the searched literature.
Experimental Protocol: General Hantzsch Dihydropyridine Synthesis
An aldehyde (1 equivalent) is reacted with two equivalents of a β-keto ester and one equivalent of ammonia or ammonium acetate. The reaction is often carried out in a solvent such as ethanol or under solvent-free conditions and may be catalyzed by an acid. The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[10][11]
Performance in the Synthesis of Pyrazole Derivatives
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route involves the condensation of a β-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.
The substitution pattern on the β-keto ester directly translates to the substitution on the resulting pyrazole ring, which is crucial for its biological activity. Pyrazoles synthesized from various β-keto esters have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12][13]
Table 3: Antimicrobial Activity of Pyrazole Derivatives from Different β-Keto Esters (Representative Data)
| β-Keto Ester Used in Synthesis | Resulting Pyrazole Derivative | Target Organism | Activity (MIC in μg/mL) | Reference |
| Various substituted β-keto esters | Substituted Pyrazolones | E. coli, S. aureus, P. aeruginosa, K. pneumonia | Moderate to good | [12] |
| Ethyl acetoacetate | 1,3,5-substituted pyrazoles | S. aureus, E. coli | Good | [13] |
| Various β-keto esters | Thiazolo-pyrazole derivatives | MRSA | As low as 4 | [14] |
| This compound | Substituted Pyrazoles | Various | N/A | Data not available in comparative studies |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; N/A: Not available in the searched literature.
Experimental Protocol: General Synthesis of Pyrazoles from β-Keto Esters
A β-keto ester is reacted with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent, often with a catalyst. For instance, a nano-ZnO catalyzed green protocol for the condensation of phenylhydrazine with ethyl acetoacetate has been reported to give excellent yields in a short reaction time.[15] The reaction mixture is typically heated, and upon completion, the product is isolated and purified.
Visualizing Synthetic and Experimental Workflows
To facilitate a clearer understanding of the synthetic strategies and experimental processes involved, the following diagrams, generated using Graphviz, illustrate the general workflows for the Biginelli and Hantzsch reactions, as well as a conceptual workflow for the parallel synthesis and screening of a compound library derived from different β-keto esters.
Caption: General workflow for the Biginelli synthesis of dihydropyrimidinones.
Caption: General workflow for the Hantzsch synthesis of dihydropyridines.
Caption: Conceptual workflow for parallel synthesis and screening of compound libraries.
Conclusion
This compound is a promising building block in medicinal chemistry, offering a structurally distinct alternative to more common β-keto esters like ethyl acetoacetate. The gem-dimethyl substitution can influence the physicochemical properties and biological activity of the resulting heterocyclic compounds. While direct quantitative comparisons of its performance in key synthetic reactions are not yet widely published, the established protocols for the Biginelli, Hantzsch, and pyrazole syntheses are adaptable for its use. Further research involving head-to-head comparative studies is warranted to fully elucidate the advantages and potential limitations of this versatile building block in the development of new therapeutic agents. The use of parallel synthesis and high-throughput screening workflows will be instrumental in efficiently exploring the chemical space accessible from this compound and identifying novel bioactive compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2,2-dimethyl-3-oxobutanoate: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2,2-dimethyl-3-oxobutanoate (CAS No. 597-04-6), ensuring compliance with safety regulations and fostering a secure work environment.
Immediate Safety and Handling Protocols
This compound is classified as a combustible liquid that can cause serious eye irritation. Adherence to strict safety measures is imperative during its handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is crucial to be equipped with the appropriate PPE. This includes:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Skin Protection: A laboratory coat is mandatory to prevent skin contact.
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
Spill Management: In the event of a spill, do not allow the chemical to enter drains. Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a suitable, labeled container for disposal.
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and hazard data for this compound.
| Property | Value |
| CAS Number | 597-04-6 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 262.9°C at 760 mmHg |
| Flash Point | 113.7°C |
| Density | 0.976 g/cm³ |
| GHS Hazard Statements | H227 (Combustible liquid), H319 (Causes serious eye irritation) |
Data sourced from various chemical suppliers.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and leak-proof container for the collection of waste this compound and any contaminated materials.
-
The container should be made of a material compatible with organic esters.
-
Ensure the container is kept tightly closed when not in use.
-
-
Labeling:
-
The waste container must be accurately labeled with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., flammable, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.
-
Keep the container away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Contaminated packaging should also be disposed of as unused product through the same channels.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling Ethyl 2,2-dimethyl-3-oxobutanoate
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Ethyl 2,2-dimethyl-3-oxobutanoate. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and procedural accuracy.
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure to this compound is paramount. The following Personal Protective Equipment (PPE) is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against accidental splashes of the liquid, preventing serious eye irritation. |
| Hand Protection | Butyl rubber or nitrile gloves (minimum 4mil thickness). | Provides a robust barrier against skin contact. Butyl rubber and nitrile offer good chemical resistance to esters and ketones.[1][2] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant or 100% cotton laboratory coat, fully buttoned.[3] | Prevents contamination of personal clothing and skin. Synthetic materials that can melt when ignited should be avoided.[3] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. If there is a risk of aerosolization or work is outside a fume hood, a properly fitted respirator (e.g., N95 or higher) should be used. | Prevents inhalation of vapors. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[3][4]
-
Keep the container tightly closed when not in use.[3]
-
Store away from incompatible materials, particularly strong oxidizing agents.
Preparation for Handling
-
Before handling, ensure that a chemical spill kit is readily available.
-
The work area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Remove all unnecessary combustible materials from the work area.[4]
-
Ensure that an emergency eyewash station and safety shower are accessible and operational.
Handling Protocol
-
All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]
-
Don all required PPE as specified in the table above.
-
When transferring the liquid, do so carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Keep containers closed when not actively in use.[3]
Spill Response
-
In case of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill using inert materials such as spill pads or vermiculite. Avoid using combustible materials like paper towels for cleanup of flammable liquids.[7]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ventilate the area and eliminate all ignition sources.[8]
-
Collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[7][8]
Decontamination
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.
-
All non-disposable equipment that has come into contact with the chemical should be decontaminated. Consult the Safety Data Sheet (SDS) for appropriate decontamination procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. Disposal must be conducted in strict accordance with all international, national, and local regulations.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be stored in a well-ventilated area away from incompatible materials.
-
Solid Waste: Contaminated consumables such as gloves, absorbent pads, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9][10] After rinsing, the container can be disposed of as regular lab glass waste, with the label defaced.[10][11]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| Boiling Point | 185 - 190 °C at 760 mmHg |
| Density | 0.977 g/mL |
| Flash Point | Combustible liquid |
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. acs.org [acs.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





